2,4-Di-tert-butylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,4-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOAQYJIYOGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334340 | |
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-84-4 | |
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2,4-Di-tert-butylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylaniline is an organic chemical compound belonging to the class of substituted anilines. Characterized by the presence of two bulky tert-butyl groups on the aniline ring, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its sterically hindered nature imparts unique reactivity and physical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 2909-84-4 | [1] |
| Molecular Formula | C₁₄H₂₃N | [1] |
| Molecular Weight | 205.34 g/mol | |
| Appearance | White to yellow powder, crystals, or liquid | [2] |
| Melting Point | 18.5-19 °C | |
| Boiling Point | 140-141 °C at 13 Torr | |
| Density | 0.9176 g/cm³ at 25 °C | |
| pKa | 4.11 ± 0.10 (Predicted) | |
| Solubility | Information not readily available, but expected to be soluble in organic solvents and poorly soluble in water. | |
| InChI | 1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 | [2] |
| InChI Key | PWGOAQYJIYOGBG-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)c1ccc(N)cc1C(C)(C)C |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These are standard laboratory procedures applicable to organic compounds.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[3]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[3]
Boiling Point Determination
The boiling point is determined for liquid samples at a specific pressure.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or oil bath)
-
Stand and clamp
Procedure (Thiele Tube Method):
-
Place a few milliliters of liquid this compound into a small test tube.[5]
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[6]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]
Density Determination
The density of a substance is its mass per unit volume.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
Spatula or dropper
Procedure (for a liquid sample):
-
Accurately weigh a clean and dry graduated cylinder or pycnometer.[8]
-
Add a known volume of liquid this compound to the container.[8]
-
Reweigh the container with the sample to determine the mass of the liquid.
-
Calculate the density by dividing the mass of the sample by its volume (Density = Mass / Volume).[9]
Procedure (for a solid sample):
-
Weigh a sample of solid this compound.[10]
-
Determine the volume of the solid by the displacement method. Fill a graduated cylinder with a non-reactive liquid in which the solid is insoluble (e.g., water, if appropriate) to a known volume.
-
Carefully add the weighed solid to the graduated cylinder and record the new volume. The difference in volume is the volume of the solid.[10]
-
Calculate the density by dividing the mass of the solid by its volume.[10]
pKa Determination
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., HCl)
-
Analytical balance
Procedure (Potentiometric Titration):
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).[11]
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Titrate the amine solution with a standardized solution of a strong acid, adding the acid in small, known increments.
-
Record the pH of the solution after each addition of acid.
-
Plot a titration curve of pH versus the volume of acid added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.[12]
Spectral Analysis
Spectral data is essential for the structural elucidation and confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
The chemical shifts, integration, and splitting patterns of the peaks provide detailed information about the molecular structure.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain a background spectrum of the empty sample holder.
-
Place a small amount of the sample (as a thin film for a liquid or mixed with KBr to form a pellet for a solid) in the FTIR spectrometer.
-
Acquire the infrared spectrum.
-
The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.[14]
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer.
-
Ionize the sample using an appropriate method (e.g., Electron Ionization - EI).
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can aid in structural determination.
Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of an organic compound like this compound.
Caption: Workflow for Physicochemical Characterization.
This guide provides a foundational understanding of the physicochemical properties of this compound and the standard methods for their determination. This information is crucial for researchers and professionals engaged in the synthesis, development, and application of this and related chemical entities.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. wjec.co.uk [wjec.co.uk]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
2,4-Di-tert-butylaniline molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Information
IUPAC Name: 2,4-Di-tert-butylaniline
Molecular Formula: C₁₄H₂₃N
Chemical Structure:
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 205.34 g/mol | [1] |
| Melting Point | 18.5-19 °C | |
| Boiling Point | 140-141 °C at 13 Torr | |
| Density | 0.9176 g/cm³ at 25 °C | |
| pKa | 4.11 ± 0.10 (Predicted) | |
| ¹H NMR (CDCl₃) | Data not available in the searched sources. | |
| ¹³C NMR (CDCl₃) | Data not available in the searched sources. | |
| IR Spectroscopy (Neat) | See table below for major peaks. | [2] |
Major Infrared Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3480, 3390 | N-H stretching (amine) |
| 2960-2870 | C-H stretching (alkyl) |
| ~1620 | N-H bending (amine) |
| ~1580, 1500 | C=C stretching (aromatic) |
| ~1360 | C-H bending (tert-butyl) |
| ~1250 | C-N stretching (aromatic) |
| ~820 | C-H bending (aromatic) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, two primary synthetic routes are commonly employed for structurally similar compounds: Friedel-Crafts alkylation of aniline and the reduction of a corresponding nitroaromatic compound.
Synthesis via Friedel-Crafts Alkylation of Aniline (General Procedure)
This method involves the direct alkylation of aniline with a tert-butylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts Alkylation of Aniline.
Methodology:
-
Aniline is dissolved in a suitable inert solvent (e.g., nitrobenzene) in a reaction vessel equipped with a stirrer and a cooling system.
-
A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise while maintaining a low temperature.
-
The tert-butylating agent (e.g., tert-butanol) is added dropwise to the reaction mixture.
-
The reaction is stirred at a controlled temperature for a specified period to allow for the di-alkylation to occur.
-
Upon completion, the reaction is quenched by the slow addition of water or a dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Synthesis via Reduction of 2,4-Di-tert-butylnitrobenzene (General Procedure)
This approach involves the nitration of 1,3-di-tert-butylbenzene followed by the reduction of the resulting nitro compound to the desired aniline.
Reaction Scheme:
Caption: Reduction of 2,4-Di-tert-butylnitrobenzene.
Methodology:
-
Nitration: 1,3-Di-tert-butylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-di-tert-butylnitrobenzene.
-
Reduction:
-
The 2,4-di-tert-butylnitrobenzene is dissolved in a suitable solvent, such as ethanol.
-
A reducing agent, such as tin metal and concentrated hydrochloric acid, is added to the solution.
-
The mixture is heated under reflux until the reduction is complete.
-
The reaction mixture is then made alkaline to precipitate the tin hydroxides.
-
The product is isolated by steam distillation or solvent extraction.
-
Purification is achieved through distillation or recrystallization.
-
Applications in Research and Development
This compound serves as a valuable intermediate in various fields of chemical synthesis:
-
Pharmaceuticals: It is a building block in the synthesis of novel drug candidates.[1]
-
Agrochemicals: It is used in the creation of new pesticides and herbicides.[1]
-
Polymers: It can act as a stabilizer in polymer composites, enhancing their performance.[1]
-
Dyes and Pigments: It is an intermediate in the production of various colorants.[1]
The sterically hindered nature of the tert-butyl groups can impart unique properties to the final products, such as increased stability and altered reactivity.
References
Technical Guide: Synthesis of 2,4-Di-tert-butylaniline from Aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylaniline is a sterically hindered aromatic amine valuable as a synthetic intermediate in the development of pharmaceuticals, specialty chemicals, and advanced materials. The bulky tert-butyl groups at the ortho and para positions impart unique electronic and conformational properties, enhancing stability and influencing the reactivity of the aniline core.
The direct synthesis of this compound from aniline via classical Friedel-Crafts alkylation presents a significant challenge. The basic amino group of aniline reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a Lewis acid-base adduct. This deactivates the catalyst and renders the aromatic ring unreactive towards electrophilic substitution. To overcome this, the reactivity of the amino group must be temporarily suppressed.
This guide details the primary synthetic strategy, which involves the protection of the amine functionality, followed by Friedel-Crafts alkylation and subsequent deprotection. An alternative, direct catalytic route is also discussed, providing a comprehensive overview for researchers.
Primary Synthetic Route: Protection-Alkylation-Deprotection
The most established method circumvents the catalyst deactivation issue by converting the amino group into a less basic amide, specifically an acetamide. This three-step process is outlined below.
The overall transformation from aniline to the target product involves three distinct chemical steps: acetylation, alkylation, and hydrolysis.
Caption: Reaction pathway for the synthesis of this compound.
Step 1: Acetylation of Aniline to Acetanilide
This step protects the amino group as an acetamide, reducing its basicity and preventing interference with the Lewis acid catalyst.
-
Materials: Aniline, Acetic Anhydride, Sodium Acetate, Concentrated Hydrochloric Acid, Water.
-
Procedure:
-
In a 250 mL Erlenmeyer flask, add aniline (10 mL, ~0.11 mol) to 150 mL of water.[1][2]
-
Add concentrated hydrochloric acid (9.5 mL, ~0.11 mol) to the mixture while swirling. This forms the water-soluble anilinium chloride.[3][4][5]
-
In a separate beaker, prepare a solution of sodium acetate (18 g, ~0.22 mol) in 50 mL of water.
-
To the anilinium chloride solution, add acetic anhydride (12 mL, ~0.13 mol) and swirl the flask to mix.[4]
-
Immediately add the sodium acetate solution to the flask and mix vigorously.[4]
-
Cool the mixture in an ice bath for 20-30 minutes to precipitate the acetanilide product.[5][6]
-
Collect the white, crystalline solid by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of ice-cold water.
-
Dry the product. The crude acetanilide is typically of sufficient purity for the next step. If desired, it can be recrystallized from hot water or ethanol.[2]
-
Step 2: Friedel-Crafts Alkylation of Acetanilide
The acetanilide is alkylated using a tert-butylating agent and a Lewis acid catalyst. The acetyl group directs substitution to the ortho and para positions.
-
Materials: Acetanilide, tert-Butyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Ethylene Dichloride (or another inert solvent).
-
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. The reaction must be conducted under anhydrous conditions.
-
In the flask, suspend acetanilide (13.5 g, 0.1 mol) in 100 mL of ethylene dichloride.[3]
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (33.3 g, 0.25 mol) to the suspension with stirring. The temperature should be kept below 10 °C.
-
Add tert-butyl chloride (23.2 g, 0.25 mol) dropwise from the addition funnel over 30 minutes, maintaining the low temperature.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back down in an ice bath and slowly quench it by pouring it over 200 g of crushed ice and water. This will decompose the aluminum-organic complex.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of ethylene dichloride.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 2,4-di-tert-butylacetanilide.
-
Step 3: Hydrolysis of 2,4-Di-tert-butylacetanilide
The final step is the removal of the acetyl protecting group to yield the target aniline. This can be achieved under acidic or basic conditions.
-
Materials: 2,4-Di-tert-butylacetanilide, Concentrated Hydrochloric Acid (or Sodium Hydroxide), Water, Diethyl Ether.
-
Procedure (Acidic Hydrolysis):
-
Place the crude 2,4-di-tert-butylacetanilide from the previous step into a round-bottom flask.
-
Add a mixture of water (50 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting amide is consumed.[7]
-
Cool the solution to room temperature. The product will be protonated and dissolved in the acidic solution.
-
Carefully neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will deprotonate the aniline and cause it to separate.[8]
-
Extract the product into diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography.
-
Alternative Route: Direct Alkylation with Isobutylene
A more direct, industrially scalable method involves the reaction of aniline with isobutylene in the presence of a solid acid catalyst, such as a zeolite. This heterogeneous catalysis approach avoids the need for protection/deprotection steps and simplifies product separation.[9]
-
Catalyst: Acidic zeolite with a pore size of 6 to 8 angstroms (e.g., ZSM-5, H-BEA).[9][10]
-
General Conditions:
-
Temperature: 100–250 °C[9]
-
Pressure: 0.1–1.0 MPa
-
Reactant Ratio: Isobutylene to aniline molar ratio of 0.8–1.5 : 1
-
Catalyst Loading: 1%–60% of aniline weight
-
-
Procedure Outline:
-
Aniline and the zeolite catalyst are charged into a high-pressure reactor.
-
The reactor is sealed, purged with nitrogen, and heated to the desired reaction temperature.
-
Isobutylene is introduced into the reactor, and the pressure is maintained for 2-6 hours.
-
After the reaction, the reactor is cooled, and the catalyst is separated by filtration.
-
The liquid product mixture, containing unreacted aniline, mono-alkylated, and di-alkylated products, is then separated and purified, typically by fractional distillation.
-
Experimental Workflow and Purification
The overall laboratory process from starting materials to the final, characterized product follows a logical sequence of synthesis, work-up, purification, and analysis.
Caption: General experimental workflow for laboratory synthesis.
Purification: The crude this compound obtained after work-up is typically an oil or low-melting solid. The primary methods for purification are:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and isomers with significantly different boiling points.
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the desired 2,4-isomer from other isomers and byproducts.
Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Aniline | C₆H₅NH₂ | 93.13 | 184 | 1.022 | Toxic, Carcinogen |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 140 | 1.082 | Corrosive, Lachrymator |
| tert-Butyl Chloride | C₄H₉Cl | 92.57 | 51 | 0.842 | Flammable, Irritant |
| Aluminum Chloride | AlCl₃ | 133.34 | 180 (subl.) | 2.480 | Water-reactive, Corrosive |
| Property | Value |
| Formula | C₁₄H₂₃N |
| Molar Mass | 205.34 g/mol |
| CAS Number | 2909-84-4 |
| Appearance | Liquid or low-melting solid |
| Boiling Point | 142 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated Values: |
| δ ~7.15 (d, 1H) | Aromatic H (position 6) |
| δ ~7.05 (dd, 1H) | Aromatic H (position 5) |
| δ ~6.60 (d, 1H) | Aromatic H (position 3) |
| δ ~3.80 (br s, 2H) | -NH₂ protons |
| δ ~1.40 (s, 9H) | C(CH₃)₃ protons (position 2) |
| δ ~1.25 (s, 9H) | C(CH₃)₃ protons (position 4) |
| ¹³C NMR (CDCl₃, 100 MHz) | Estimated Values: |
| δ ~143.5 | C-NH₂ (position 1) |
| δ ~138.0 | Aromatic C (position 4) |
| δ ~132.0 | Aromatic C (position 2) |
| δ ~125.0 | Aromatic CH (position 6) |
| δ ~123.0 | Aromatic CH (position 5) |
| δ ~115.0 | Aromatic CH (position 3) |
| δ ~34.5 | Quaternary C (position 4) |
| δ ~34.0 | Quaternary C (position 2) |
| δ ~31.5 | C(CH₃)₃ (position 4) |
| δ ~29.5 | C(CH₃)₃ (position 2) |
| IR (Neat Liquid) | Characteristic Peaks (cm⁻¹): |
| ~3450, ~3370 | N-H stretching (primary amine) |
| ~2960 | C-H stretching (aliphatic) |
| ~1620 | N-H bending (scissoring) |
| ~1500, ~1460 | C=C stretching (aromatic) |
| ~820 | C-H bending (aromatic, out-of-plane) |
References
- 1. scribd.com [scribd.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. study.com [study.com]
- 8. scribd.com [scribd.com]
- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 10. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
Spectroscopic Profile of 2,4-Di-tert-butylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
A thorough search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST WebBook, did not yield publicly available ¹H NMR, ¹³C NMR, or mass spectrometry data for 2,4-Di-tert-butylaniline. However, an infrared (IR) spectrum is available from the NIST WebBook.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key insights into its functional groups. The data presented below was obtained from a neat liquid sample.
| Frequency (cm⁻¹) | Interpretation |
| 3480, 3390 | N-H stretching vibrations (primary amine) |
| 3050 | Aromatic C-H stretching |
| 2960, 2870 | Aliphatic C-H stretching (tert-butyl groups) |
| 1620 | N-H bending vibration (scissoring) |
| 1580, 1500 | Aromatic C=C stretching |
| 1460 | C-H bending (tert-butyl groups) |
| 1390, 1360 | C-H bending (tert-butyl groups) |
| 1260 | C-N stretching |
| 870, 810 | Aromatic C-H out-of-plane bending |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
¹H NMR Spectroscopy (Typical Parameters):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy (Typical Parameters):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of liquid or solid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
Data Acquisition (GC-MS with EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 2,4-Di-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H NMR spectroscopy of 2,4-Di-tert-butylaniline, a key intermediate in various synthetic applications, including pharmaceuticals and specialty chemicals. Due to the limited availability of a fully assigned public spectrum for this specific molecule, this guide presents an estimated ¹H NMR profile based on established principles of nuclear magnetic resonance and data from structurally related compounds.
Data Presentation: Estimated ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These estimations are derived from the analysis of similar substituted anilines and general principles of proton NMR spectroscopy.
| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constant (J) in Hz |
| H-3 | ~ 7.20 | d | J ≈ 2.0 Hz (meta coupling) |
| H-5 | ~ 6.65 | dd | J ≈ 8.5 Hz (ortho coupling), J ≈ 2.0 Hz (meta coupling) |
| H-6 | ~ 7.15 | d | J ≈ 8.5 Hz (ortho coupling) |
| -NH₂ | ~ 3.60 | s (broad) | N/A |
| 2-tert-butyl | ~ 1.40 | s | N/A |
| 4-tert-butyl | ~ 1.28 | s | N/A |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols: A Generalized Approach
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Parameters:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
-
Analysis of chemical shifts, multiplicities, and coupling constants allows for the assignment of each signal to the corresponding proton in the molecule.
Mandatory Visualization: De-tert-butylation Reaction
The following diagram illustrates a de-tert-butylation reaction, a known transformation for sterically hindered tert-butylanilines, which can occur under certain reaction conditions. This serves as a representative chemical pathway involving a closely related structure.
Caption: De-tert-butylation of a hindered aniline derivative.
Technical Guide: Crystal Structure Analysis of 2,4-Di-tert-butylaniline
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2,4-Di-tert-butylaniline. While a published crystal structure for this compound is not currently available in open-access crystallographic databases, this document outlines the theoretical experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.
Introduction
This compound is an organic compound featuring an aniline core substituted with two bulky tert-butyl groups. These substituents significantly influence the molecule's steric and electronic properties, making its structural elucidation a point of interest for understanding molecular packing and intermolecular interactions. Crystal structure analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. This data is invaluable for computational modeling, understanding structure-activity relationships, and in the rational design of new chemical entities in drug discovery and materials science.
Hypothetical Crystallographic Data
Should the crystal structure of this compound be determined, the data would be presented in a format similar to Table 1. This table is provided as a template to illustrate the key parameters obtained from a single-crystal X-ray diffraction experiment.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₄H₂₃N |
| Formula Weight | 205.34 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1864.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.105 |
| Absorption Coeff. (mm⁻¹) | 0.065 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | 15890 |
| Independent Reflections | 3456 |
| R_int | 0.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.055, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
The following sections detail the probable experimental methodologies for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis of this compound
Direct Friedel-Crafts alkylation of aniline is generally unsuccessful because the amino group, being a Lewis base, reacts with the Lewis acid catalyst.[1][2][3][4] A common and effective strategy to overcome this is to protect the amino group as an amide, perform the Friedel-Crafts alkylation, and then deprotect the amide to yield the desired substituted aniline.[1][2]
Protocol: Synthesis via Acetanilide Intermediate
-
Protection of the Amino Group:
-
In a round-bottom flask, dissolve aniline in a suitable solvent such as dichloromethane.
-
Add acetic anhydride and a catalytic amount of a non-nucleophilic base like pyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into cold water to precipitate the acetanilide product.
-
Collect the solid by filtration and wash with cold water. The crude acetanilide can be purified by recrystallization from ethanol/water.[5]
-
-
Friedel-Crafts Alkylation of Acetanilide:
-
Suspend the purified acetanilide in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Slowly add tert-butyl chloride as the alkylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and an aqueous acid solution (e.g., HCl).
-
Separate the organic layer, and extract the aqueous layer with an appropriate solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
-
Deprotection to Yield this compound:
-
Reflux the alkylated acetanilide intermediate with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the hydrolysis by TLC.
-
After completion, neutralize the reaction mixture.
-
Extract the this compound product with a suitable organic solvent.
-
Wash the combined organic extracts, dry, and concentrate. The crude product can be purified by column chromatography or distillation.
-
Crystallization
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.[6] The choice of solvent and crystallization technique is critical.
Protocol: Crystallization by Slow Evaporation and Vapor Diffusion
-
Solvent Screening:
-
Test the solubility of purified this compound in a range of solvents (e.g., hexane, ethanol, acetone, toluene, ethyl acetate) at room temperature and upon heating.[7]
-
An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[7] Alternatively, for vapor diffusion, a solvent in which the compound is soluble and a miscible anti-solvent in which it is insoluble are required.[8]
-
-
Slow Evaporation:
-
Dissolve the compound in a minimal amount of a suitable hot solvent.
-
Loosely cap the vial or flask and allow the solvent to evaporate slowly over several days at room temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a small amount of a volatile "poor" solvent (anti-solvent).
-
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting slow crystal growth.[8]
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed three-dimensional structural information.[9]
Protocol: Data Collection and Structure Solution
-
Crystal Mounting:
-
Data Collection:
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The intensities of the reflections are integrated and corrected for various factors (e.g., absorption).
-
The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[10]
-
-
Structure Refinement:
-
The initial model is refined against the experimental data by least-squares methods to improve the atomic coordinates, and thermal parameters.[10]
-
Hydrogen atoms are typically located from the difference Fourier map and refined.
-
The final refined structure is validated using various crystallographic metrics.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Caption: Workflow for the synthesis and crystal structure analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why aniline does not undergo Friedel-Crafts reaction ? [doubtnut.com]
- 4. In Friedel-Crafts alkylation of aniline, one gets [infinitylearn.com]
- 5. scribd.com [scribd.com]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. benchchem.com [benchchem.com]
- 8. unifr.ch [unifr.ch]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. fiveable.me [fiveable.me]
- 11. creative-biostructure.com [creative-biostructure.com]
The Dual Mandate of Bulk: A Technical Guide to the Electronic Properties of Sterically Hindered Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental building blocks in the chemical sciences, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of steric hindrance, typically through the incorporation of bulky substituents at the ortho positions of the aniline ring, imparts profound changes to the molecule's electronic properties. This steric shielding not only influences the aniline's reactivity and selectivity in chemical transformations but also modulates its metabolic fate and potential toxicity in biological systems. Understanding and quantifying these electronic alterations is paramount for the rational design of novel therapeutics and advanced materials. This in-depth technical guide explores the core electronic properties of sterically hindered anilines, providing a comprehensive overview of their characteristics, the experimental and computational methods used to evaluate them, and their implications in various scientific disciplines.
The Interplay of Steric and Electronic Effects
The defining characteristic of sterically hindered anilines is the spatial congestion around the amino group. This crowding has two primary consequences on the molecule's electronic structure:
-
Modulation of Reactivity: The steric bulk directly shields the nitrogen atom and the ortho positions of the aromatic ring from attack by reagents. This can lead to altered regioselectivity in electrophilic substitution reactions and can necessitate more forcing reaction conditions for transformations involving the amino group.[2]
Quantitative Analysis of Electronic Properties
The electronic properties of sterically hindered anilines can be quantified through various experimental and computational parameters.
Hammett Constants
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[3] While traditionally applied to meta- and para-substituents, the concept can be extended to understand the electronic influence of ortho-substituents, although steric effects complicate a simple linear free-energy relationship. For sterically hindered anilines, the electronic-donating or -withdrawing nature of the bulky groups, independent of their steric influence, will affect the overall electron density of the aromatic ring.
| Substituent | σ_ortho | σ_meta | σ_para |
| -H | 0.00 | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.07 | -0.17 |
| -C(CH3)3 | -0.10 | -0.10 | -0.20 |
| -OCH3 | -0.37 | 0.12 | -0.27 |
| -Cl | 0.20 | 0.37 | 0.23 |
| -NO2 | 0.81 | 0.71 | 0.78 |
Note: Ortho-substituent constants are less universally applicable due to the contribution of steric and proximity effects.
Ionization Potentials and Redox Potentials
The ionization potential (IP) is the energy required to remove an electron from a molecule, providing a direct measure of its electron-donating ability. Steric hindrance, by localizing the lone pair on the nitrogen, can influence the IP. Redox potentials, typically measured by cyclic voltammetry, reveal the ease with which an aniline derivative can be oxidized. Electron-donating groups facilitate oxidation, resulting in lower oxidation potentials.[4]
| Compound | Ionization Potential (eV) | Oxidation Potential (V vs. SHE) |
| Aniline | 7.72 | 0.971 |
| 2-Methylaniline | 7.55 | 0.840 |
| 2,6-Dimethylaniline | 7.41 | - |
| 2,6-Diisopropylaniline | - | - |
| 2,4,6-Trimethylaniline | - | 0.695 |
| 2,4,6-Tri-tert-butylaniline | - | - |
Data compiled from various sources. A "-" indicates that reliable experimental data was not found in the surveyed literature.
UV-Vis Spectroscopy
The electronic transitions within an aniline molecule can be probed using UV-Vis spectroscopy. The absorption maxima (λ_max) are sensitive to the extent of conjugation. Steric hindrance, by disrupting the coplanarity of the amino group and the aromatic ring, can lead to a hypsochromic (blue) shift in the λ_max compared to non-hindered analogues.[5][6]
| Compound | λ_max (nm) | Solvent |
| Aniline | 230, 280 | Ethanol |
| N,N-Dimethylaniline | 251, 298 | Ethanol |
| 2,6-Dimethylaniline | 240, 290 | Ethanol |
Experimental Protocols
Cyclic Voltammetry for Redox Potential Determination
Objective: To determine the oxidation potential of a sterically hindered aniline.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Analyte (sterically hindered aniline)
-
Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)
-
Solvent (e.g., Acetonitrile, HPLC grade)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry.
-
Solution Preparation: Prepare a solution of the analyte (typically 1-5 mM) in the supporting electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range where the oxidation of the aniline is expected.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple cycles to ensure reproducibility.
-
-
Data Analysis: Determine the peak oxidation potential (E_pa) from the voltammogram. If the process is reversible, the half-wave potential (E_1/2) can be calculated as (E_pa + E_pc)/2.
UV-Vis Spectroscopy for Absorption Maxima Determination
Objective: To determine the absorption maxima (λ_max) of a sterically hindered aniline.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analyte (sterically hindered aniline)
-
Solvent (e.g., Ethanol, UV grade)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 0.8 at the λ_max.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs (λ_max).
Mandatory Visualizations
Caption: Workflow for experimental and computational analysis.
Caption: Aniline metabolism and toxicity pathway.
Applications and Implications
Drug Development
The electronic properties of sterically hindered anilines are of profound importance in drug design and development. The introduction of steric bulk can block metabolic pathways, particularly N-oxidation, which can lead to the formation of toxic reactive metabolites.[7] For instance, the replacement of an aniline moiety with a sterically hindered bioisostere can improve a drug candidate's metabolic stability and reduce its potential for adverse effects. The increased basicity of sterically hindered anilines can also influence their binding affinity to biological targets, such as enzymes and receptors, which can be exploited in the design of more potent and selective drugs.
Materials Science
In the realm of materials science, sterically hindered anilines are utilized as monomers for the synthesis of soluble and processable conducting polymers. The bulky substituents prevent excessive chain packing, enhancing the solubility of the resulting polymers in common organic solvents. The electronic properties of the aniline monomer, such as its oxidation potential, directly influence the electronic and optical properties of the final polymer. Furthermore, sterically hindered anilines can serve as ligands for transition metal catalysts, where their electronic and steric properties can be fine-tuned to control the catalyst's activity and selectivity in various organic transformations.
Conclusion
Sterically hindered anilines represent a fascinating class of molecules where the interplay of steric and electronic effects gives rise to unique chemical and physical properties. The ability to modulate the electronic environment of the aniline core through the strategic placement of bulky substituents provides a powerful tool for researchers in medicinal chemistry and materials science. A thorough understanding of their electronic properties, quantified through experimental and computational methods, is essential for harnessing their full potential in the development of safer, more effective drugs and novel functional materials. The continued exploration of these intriguing molecules promises to unlock new avenues for innovation across the chemical sciences.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. cresset-group.com [cresset-group.com]
The Enduring Influence of the Tert-Butyl Group on Aniline Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers. The reactivity of the aniline ring is profoundly influenced by the nature of its substituents. Among these, the tert-butyl group holds a unique position due to its significant steric bulk and modest electronic effects. This technical guide provides an in-depth analysis of the multifaceted role of tert-butyl groups in modulating the reactivity of aniline, with a focus on electrophilic substitution, nucleophilicity, and oxidation reactions. Understanding these effects is paramount for the rational design of synthetic routes and the development of novel molecules with tailored properties.
The Dual Nature of the Tert-Butyl Group: Steric Hindrance and Electronic Contribution
The tert-butyl group influences the reactivity of the aniline molecule through a combination of steric and electronic effects.
Steric Hindrance: The most pronounced characteristic of the tert-butyl group is its large size. This steric bulk can physically obstruct the approach of reagents to certain positions on the aniline ring, thereby dictating the regioselectivity of reactions. In ortho-substituted anilines, the tert-butyl group can hinder reactions at the amino group and the adjacent ortho position on the ring.
Electronic Effects: The tert-butyl group is a weak electron-donating group through induction (+I effect). This effect slightly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, this electronic activation is often overshadowed by the group's powerful steric influence.
Impact on Basicity (pKa)
The basicity of aniline is a critical parameter influencing its nucleophilicity and its behavior in acid-catalyzed reactions. The introduction of tert-butyl groups alters the pKa of the anilinium ion through a combination of inductive effects and steric hindrance to solvation.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 2-tert-Butylaniline | 3.78 (Predicted)[1] |
| 3-tert-Butylaniline | 4.66 |
| 4-tert-Butylaniline | 3.78[2][3][4] |
| 3,5-Di-tert-butylaniline | 4.97 |
| N,N-Dimethyl-2,4,6-tri-tert-butylaniline | -1.42 |
Note: pKa values can vary slightly depending on the experimental conditions.
The pKa of 3-tert-butylaniline is very similar to that of aniline, as the substituent is remote from the amino group and primarily exerts a weak inductive effect. In contrast, the predicted pKa of 2-tert-butylaniline is lower, suggesting it is a weaker base. This is attributed to the "ortho effect," where the bulky tert-butyl group sterically hinders the solvation of the protonated amino group, making the conjugate acid more acidic (and the amine less basic).[5][6] The significantly lower basicity of N,N-dimethyl-2,4,6-tri-tert-butylaniline highlights the extreme steric hindrance to protonation.
Electrophilic Aromatic Substitution
The amino group of aniline is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS). The presence of a tert-butyl group can significantly alter the regioselectivity of these reactions.
Nitration
Direct nitration of aniline with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the meta-directing anilinium ion.[7] For sterically hindered anilines, controlling the reaction conditions is even more critical.
Product Distribution in Nitration of tert-Butylbenzene (as an analogue):
| Product | Percentage |
| ortho-nitro-tert-butylbenzene | 12%[8] |
| meta-nitro-tert-butylbenzene | 8.5%[8] |
| para-nitro-tert-butylbenzene | 79.5%[8] |
The data for tert-butylbenzene, while not directly for a tert-butylaniline, illustrates the strong preference for para-substitution due to the steric hindrance of the tert-butyl group at the ortho positions.[8]
Bromination
The high reactivity of the aniline ring often leads to polybromination when treated with bromine water. To achieve selective monobromination, the reactivity of the amino group is often attenuated by acetylation. The steric bulk of a tert-butyl group can further influence the position of bromination.
For example, in the bromination of acetanilide, the para-isomer is the major product. The presence of a bulky tert-butyl group, particularly at an ortho or para position, would be expected to further direct bromination to the available sterically unhindered positions.
Nucleophilicity
The lone pair of electrons on the nitrogen atom of aniline allows it to act as a nucleophile. The nucleophilicity is influenced by both electronic and steric factors. While the electron-donating nature of the tert-butyl group might be expected to increase nucleophilicity, its steric bulk can significantly hinder the approach of the nitrogen to an electrophilic center, thereby reducing its reactivity.
Oxidation
Anilines are susceptible to oxidation, and the presence of bulky substituents can influence the course of the reaction. For instance, the oxidation of 3-Methoxy-4-t-butylaniline with silver oxide has been shown to yield a variety of products, including quinone imines.[9] The steric hindrance can protect the amino group and the aromatic ring from certain oxidative pathways while favoring others.
Experimental Protocols
Nitration of 2,4,6-Tri-tert-butylaniline (via Protection-Nitration-Deprotection)
Due to the high steric hindrance and potential for side reactions, a direct nitration of 2,4,6-tri-tert-butylaniline is challenging. A more controlled approach involves a three-step sequence:
Step 1: Acetylation of 2,4,6-Tritert-butylaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-tritert-butylaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours.
-
Work-up and Isolation: Allow the mixture to cool to room temperature and then pour it into ice-water. The solid product, N-(2,4,6-tri-tert-butylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Step 2: Nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide
-
Reaction Setup: In a flask cooled in an ice-salt bath (0-5 °C), dissolve the dried N-(2,4,6-tri-tert-butylphenyl)acetamide (1.0 eq) in a mixture of concentrated sulfuric acid and acetic acid.
-
Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Conditions: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The precipitated solid product, N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide, is collected by vacuum filtration, washed with water, and dried.
Step 3: Deprotection (Hydrolysis) of N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide
-
Reaction Setup: In a round-bottom flask, suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 2,4,6-tritert-butyl-3-nitroaniline. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts related to the influence of the tert-butyl group on aniline reactivity.
Caption: Steric hindrance from an ortho-tert-butyl group impeding electrophilic attack.
Caption: The inductive effect of the tert-butyl group on aniline reactivity.
Caption: Synthetic workflow for the nitration of 2,4,6-tri-tert-butylaniline.
Conclusion
The tert-butyl group exerts a profound and often dominant influence on the reactivity of the aniline ring. Its formidable steric presence is a powerful tool for directing the regioselectivity of electrophilic aromatic substitution, favoring substitution at less hindered positions. While its electronic contribution as a weak electron-donating group plays a role in activating the ring, this effect is frequently subordinate to steric considerations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these principles is crucial for designing efficient synthetic strategies and for the targeted synthesis of molecules with desired substitution patterns and properties. The interplay of steric and electronic effects, as exemplified by the tert-butyl group, provides a versatile handle for fine-tuning the chemical behavior of anilines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
2,4-Di-tert-butylaniline: A Sterically Hindered Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Di-tert-butylaniline is a sterically hindered aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Characterized by the presence of two bulky tert-butyl groups on the aniline ring, this compound exhibits unique reactivity and physical properties that make it an important intermediate in the development of pharmaceuticals, agrochemicals, polymer stabilizers, and specialized ligands for catalysis.[1] The steric hindrance provided by the tert-butyl groups can impart enhanced stability, control reaction selectivity, and influence the conformational properties of target molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.
Physicochemical and Spectroscopic Properties
This compound is a compound with the chemical formula C₁₄H₂₃N.[2] Its physical and spectroscopic properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2909-84-4 | [2] |
| Molecular Weight | 205.34 g/mol | [1] |
| Melting Point | 18.5-19 °C | [1] |
| Boiling Point | 140-141 °C at 13 Torr (17.3 hPa) | [1] |
| Density | 0.9176 g/cm³ at 25 °C | [1] |
| Appearance | White to yellow powder, crystals, or liquid |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| Infrared (IR) | The IR spectrum shows characteristic N-H stretching vibrations for the primary amine group, along with absorptions corresponding to the aromatic ring and the C-H bonds of the tert-butyl groups. The spectrum was recorded on a neat liquid sample. | [2] |
| ¹H NMR | Data not available in the search results. | |
| ¹³C NMR | Data not available in the search results. | |
| Mass Spec. | Data not available in the search results. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of aniline. This electrophilic aromatic substitution reaction introduces the bulky tert-butyl groups onto the aromatic ring. Common alkylating agents include tert-butanol and methyl-tert-butyl ether (MTBE), often in the presence of a solid acid catalyst.
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Experimental Protocol: Alkylation of Aniline with tert-Butanol
While a specific protocol for this compound was not detailed in the search results, a general procedure based on the alkylation of anilines with tert-butanol over solid acids can be adapted.[3]
Materials:
-
Aniline
-
tert-Butanol
-
Solid acid catalyst (e.g., 20% w/w dodecatungstophosphoric acid on K10 montmorillonite clay)
-
Solvent (if required)
-
Pressure reactor
Procedure:
-
Charge the pressure reactor with aniline, tert-butanol (in a specified molar ratio), and the solid acid catalyst.
-
Seal the reactor and, if necessary, purge with an inert gas.
-
Heat the reaction mixture to a specified temperature (e.g., 150 °C) under autogenous pressure.[3]
-
Maintain the reaction under stirring for a set duration, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the solid catalyst.
-
The filtrate can be subjected to distillation under reduced pressure to isolate the this compound from unreacted starting materials and other isomers.
Note: Reaction conditions such as temperature, pressure, and catalyst choice can influence the conversion and the isomeric distribution of the products.[3]
Applications as a Building Block in Organic Synthesis
The unique steric and electronic properties of this compound make it a valuable precursor for a variety of more complex molecules. Key reactions include Schiff base formation, N-acylation, and the synthesis of phosphorus-containing ligands.
Synthesis of Schiff Bases (Imines)
This compound readily undergoes condensation with aldehydes to form sterically hindered Schiff bases. These imines can serve as ligands for the synthesis of metal complexes with applications in catalysis and materials science.
Caption: Workflow for Synthesis of Schiff Bases and Metal Complexes.
Experimental Protocol: Synthesis of a Schiff Base and its Metal Complexes
The following is a general protocol for the synthesis of a Schiff base from an aniline and an aldehyde, followed by complexation with a metal salt, adapted from procedures for similar compounds.[3][4]
Part A: Synthesis of N-(2,4-di-tert-butylphenyl)salicylaldimine
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Catalytic amount of glacial acetic acid (optional)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to yield the Schiff base product.
Part B: Synthesis of a Metal Complex
Materials:
-
N-(2,4-di-tert-butylphenyl)salicylaldimine (from Part A)
-
Metal salt (e.g., Copper(II) acetate, Cobalt(II) chloride)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1.0 eq) in ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with stirring.
-
Reflux the resulting mixture for 1-2 hours. A precipitate of the metal complex should form.
-
Cool the mixture, collect the solid complex by filtration, wash with ethanol, and dry.
Table 3: Representative Data for Schiff Base and Metal Complex Synthesis
| Reactants | Product | Reaction Type | Solvent | Conditions | Yield | Reference (Analogous) |
| Aniline, Salicylaldehyde | N-Salicylideneaniline | Condensation | Ethanol | Reflux | High | [3] |
| N-Salicylideneaniline, Cu(OAc)₂ | Copper(II) Complex | Complexation | Ethanol | Reflux | Good | [3] |
Synthesis of Phosphorus-Containing Ligands and Antioxidants
The reaction of this compound or its corresponding phenol with phosphorus trichloride (PCl₃) is a key step in the synthesis of important industrial chemicals, including phosphite antioxidants and precursors for phosphine ligands. These ligands are crucial in homogeneous catalysis.
Experimental Protocol: Synthesis of Tri-(2,4-di-tert-butylphenyl) phosphite (by analogy)
The following protocol describes the synthesis of a phosphite ester antioxidant from the analogous 2,4-di-tert-butylphenol. This provides a model for the reaction of hindered aromatic compounds with PCl₃.[5]
Materials:
-
2,4-Di-tert-butylphenol
-
Phosphorus trichloride (PCl₃)
-
Toluene (solvent)
-
Triethanolamine (catalyst)
-
Lower alcohol (e.g., isopropanol) for crystallization
Procedure:
-
In a three-necked flask equipped with a dropping funnel and thermometer, charge 2,4-di-tert-butylphenol (e.g., 25g), toluene (e.g., 15mL), and triethanolamine (e.g., 0.3g).
-
Heat the mixture to 60 °C.
-
Slowly add a solution of PCl₃ (e.g., 4.5g) in toluene over approximately 50 minutes.
-
Maintain the reaction at 60 °C for 1 hour, then increase the temperature to 120 °C and react for another 2 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Add a lower alcohol (e.g., isopropanol) to the crude product and stir to induce crystallization.
-
Filter the solid product, wash, and dry to obtain tri-(2,4-di-tert-butylphenyl) phosphite.
Table 4: Reaction Parameters for Phosphite Ester Synthesis from 2,4-Di-tert-butylphenol
| Reactant 1 (g) | Reactant 2 (g) | Catalyst (g) | Solvent (mL) | Temp 1 (°C) / Time (h) | Temp 2 (°C) / Time (h) | Product | Reference |
| 25 | 4.5 | 0.3 | 15 | 60 / 1 | 120 / 2 | Tri-(2,4-di-tert-butylphenyl) phosphite | [5] |
Conclusion
This compound is a key synthetic intermediate whose sterically hindered nature allows for the controlled synthesis of a wide range of valuable organic molecules. From Schiff base ligands for metal complexes to precursors for industrial antioxidants, its utility is well-established. The experimental frameworks provided in this guide, based on established chemical principles and analogous reactions, offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for the development of novel materials, catalysts, and therapeutic agents. Further exploration of its reactivity will undoubtedly continue to expand its role in advanced organic synthesis.
References
- 1. Cas 2909-84-4,this compound | lookchem [lookchem.com]
- 2. Aniline, 2,4-di-tert-butyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. CN104744506A - Method for preparing tri-(2, 4-di-tertiary butyl phenyl) phosphite ester antioxidant - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,4-Di-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). These compounds are of significant interest in various fields, including textiles, printing, pharmaceuticals, and as pH indicators, owing to their straightforward synthesis and diverse color properties.[1] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative.[2]
This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes using 2,4-di-tert-butylaniline as the primary aromatic amine. The bulky tert-butyl groups on the aniline ring can impart unique solubility and stability properties to the resulting dyes, making them interesting candidates for various applications, including in drug development where lipophilicity and molecular interactions are crucial.
Reaction Principle
The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism.
-
Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding 2,4-di-tert-butylbenzenediazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent (e.g., phenols, naphthols, or anilines). The coupling position is generally para to the activating group (e.g., -OH or -NH₂) on the coupling agent. If the para position is blocked, ortho coupling may occur.[2]
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Graduated cylinders
-
Pipettes
Procedure:
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. Maintain this temperature range throughout the diazotization process.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction.
-
The resulting solution containing the 2,4-di-tert-butylbenzenediazonium chloride is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenolic and Naphtholic Compounds
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol, a substituted phenol, or a naphthol derivative (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a separate beaker, dissolve the chosen phenol or naphthol derivative in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Azo Coupling with Aromatic Amines
Materials:
-
Diazonium salt solution from Protocol 1
-
Aniline or a substituted aniline derivative
-
Sodium Acetate (CH₃COONa)
-
Ethanol (optional)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a separate beaker, dissolve the chosen aromatic amine in a dilute acidic solution (e.g., dilute HCl). If the amine is not readily soluble, a small amount of ethanol can be added.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold amine solution with vigorous stirring.
-
Add a solution of sodium acetate to maintain a weakly acidic to neutral pH, which is optimal for coupling with amines.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Collect the product by vacuum filtration, wash with cold water, and dry as described in Protocol 2.
Data Presentation
The following tables should be used to record the quantitative data for the synthesized azo dyes.
Table 1: Reaction Conditions and Yields
| Entry | Coupling Agent | Reaction Time (min) | Temperature (°C) | Product Appearance | Yield (%) |
| 1 | 2-Naphthol | ||||
| 2 | Phenol | ||||
| 3 | N,N-Dimethylaniline | ||||
| 4 | Salicylic Acid |
Table 2: Spectroscopic and Physical Properties
| Entry | Product Name | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε) |
| 1 | 1-(2,4-Di-tert-butylphenylazo)-2-naphthol | |||
| 2 | 4-(2,4-Di-tert-butylphenylazo)phenol | |||
| 3 | 4-(2,4-Di-tert-butylphenylazo)-N,N-dimethylaniline | |||
| 4 | 2-Hydroxy-5-(2,4-di-tert-butylphenylazo)benzoic acid |
Visualizations
Logical Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from this compound.
Signaling Pathway of Diazotization
Caption: Simplified reaction pathway for the diazotization of this compound.
Signaling Pathway of Azo Coupling with Phenol
Caption: Mechanism of electrophilic aromatic substitution for azo coupling with a phenol.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.
-
Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid direct contact.
-
Diazonium salts are unstable and can be explosive when dry. Always keep them in solution and at low temperatures. Do not isolate the diazonium salt.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: 2,4-Di-tert-butylaniline in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of high-performance polymers utilizing 2,4-di-tert-butylaniline as a key monomer. The bulky tert-butyl groups on the aniline ring introduce unique properties to the resulting polymers, such as enhanced solubility, modified thermal characteristics, and altered chain packing, which are advantageous for various advanced applications.
Introduction to this compound in Polymer Synthesis
This compound is an aromatic amine characterized by the presence of two sterically demanding tert-butyl groups on the benzene ring.[1] This unique substitution pattern makes it a valuable building block for high-performance polymers. The bulky tert-butyl groups can disrupt polymer chain packing, leading to increased solubility in common organic solvents, a significant advantage for polymer processing. Furthermore, the incorporation of this monomer can influence the thermal and mechanical properties of the final polymer. While primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, its application in polymer science is a growing field of interest.[1]
High-performance polymers derived from substituted anilines, such as polyimides and polybenzoxazines, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The introduction of tert-butyl groups via this compound offers a strategy to tailor these properties for specific applications, including flexible electronics, gas separation membranes, and advanced composites.
Synthesis of High-Performance Polymers
This section details the synthesis of two major classes of high-performance polymers using aniline-based monomers as a template for this compound applications: Polyimides and Polybenzoxazines.
Polyimides are a class of polymers known for their outstanding thermal and chemical stability. The synthesis typically involves a two-step polycondensation reaction between a diamine and a dianhydride. The bulky tert-butyl groups from a diamine derived from this compound can enhance the solubility of the resulting polyimide.
Experimental Protocol: Synthesis of a Polyimide from a Diamine Containing a tert-Butyl Group and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
This protocol is adapted from the synthesis of a polyimide containing a 4-tert-butyl group.[2]
Materials:
-
Diamine monomer derived from this compound (e.g., a custom-synthesized diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP to achieve a 15 wt% solid content.
-
Slowly add an equimolar amount of 6FDA to the solution under a nitrogen atmosphere.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.
-
Expected Outcome:
A soluble, film-forming polyimide. The incorporation of tert-butyl groups is expected to enhance solubility in organic solvents like NMP.[2]
Polybenzoxazines are a class of phenolic resins with excellent thermal and mechanical properties, as well as low water absorption. They are synthesized through the ring-opening polymerization of benzoxazine monomers, which are typically prepared from a phenol, a primary amine, and formaldehyde.
Experimental Protocol: Synthesis of a Benzoxazine Monomer and its Thermal Polymerization
This protocol provides a general procedure for the synthesis of a benzoxazine monomer using a substituted aniline.
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Paraformaldehyde
-
1,4-Dioxane (or another suitable solvent)
Procedure:
-
Benzoxazine Monomer Synthesis:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and phenol in 1,4-dioxane.
-
Add two molar equivalents of paraformaldehyde to the solution.
-
Reflux the mixture for 4-6 hours.
-
After cooling, the product can be isolated by precipitation in a non-solvent (e.g., methanol or water) and purified by recrystallization.
-
-
Thermal Polymerization:
-
Place the purified benzoxazine monomer in a mold.
-
Heat the monomer in an oven using a step-wise curing schedule (e.g., 1 hour at 150 °C, 1 hour at 180 °C, and 2 hours at 200 °C) to induce ring-opening polymerization.
-
Expected Outcome:
A rigid, cross-linked polybenzoxazine thermoset. The properties of the final polymer will depend on the specific phenol used in the monomer synthesis.
Quantitative Data
The properties of high-performance polymers are significantly influenced by the monomer composition. The inclusion of this compound is expected to impact thermal stability, solubility, and mechanical properties. The following tables provide representative data for polyimides and polybenzoxazines synthesized from monomers containing tert-butyl groups.
Table 1: Thermal Properties of a Polyimide Containing a tert-Butyl Group [2]
| Property | Value |
| Glass Transition Temperature (Tg) | Not Reported |
| 5% Weight Loss Temperature (TGA) | 450 °C |
| 10% Weight Loss Temperature (TGA) | 480 °C |
Table 2: Properties of a Polybenzoxazine Derived from a Substituted Phenol and Aniline
| Property | Value |
| Glass Transition Temperature (Tg) | 150 - 250 °C (typical) |
| Decomposition Temperature (TGA) | > 350 °C (typical) |
| Char Yield at 800 °C (in N2) | > 40% (typical) |
| Water Absorption | < 1% (typical) |
Visualizations
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows.
Caption: Synthesis of a soluble polyimide.
Caption: Synthesis of a polybenzoxazine thermoset.
Caption: General experimental workflow.
References
The Use of 2,4-Di-tert-butylaniline in Polymerization: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
An extensive review of scientific and technical literature reveals a significant lack of information regarding the use of 2,4-Di-tert-butylaniline as a monomer in polymerization. Despite comprehensive searches for the synthesis, characterization, and applications of poly(this compound), no specific studies, patents, or application notes detailing its polymerization were identified. This compound is commercially available and noted for its role as a chemical intermediate and a stabilizer in polymer composites.[1] However, its direct application as a primary monomer for creating homopolymers appears to be an unexplored area of research.
The steric hindrance caused by the two tert-butyl groups on the aniline ring likely poses significant challenges to the polymerization process, which may explain the absence of published research in this area. This document summarizes the available information on this compound and provides general protocols for the polymerization of substituted anilines, which may serve as a starting point for researchers interested in exploring the potential of this monomer.
Properties of this compound
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2909-84-4 | [1] |
| Molecular Formula | C₁₄H₂₃N | [1] |
| Molecular Weight | 205.34 g/mol | [1] |
| Appearance | White to yellow powder, crystals, or liquid | |
| Melting Point | 18.5-19 °C | [1] |
| Boiling Point | 140-141 °C at 13 Torr | [1] |
| Density | 0.9176 g/cm³ at 25 °C | [1] |
General Considerations for the Polymerization of Substituted Anilines
While specific protocols for this compound are unavailable, the polymerization of other substituted anilines is well-documented. The primary methods employed are oxidative and electrochemical polymerization. The presence of bulky substituents, such as the tert-butyl groups in this compound, is known to influence the polymerization process and the properties of the resulting polymer. Steric hindrance can affect the coupling mechanism of the monomer units, potentially leading to polymers with different structures and properties compared to polyaniline.
Hypothetical Polymerization Workflow
For researchers wishing to investigate the polymerization of this compound, a logical experimental workflow could be designed based on established methods for other anilines. The following diagram illustrates a potential research pathway.
Caption: Hypothetical workflow for the polymerization and characterization of this compound.
General Experimental Protocols for Substituted Aniline Polymerization
The following are generalized protocols for chemical and electrochemical polymerization of anilines. These would require significant optimization for the specific case of this compound.
Chemical Oxidative Polymerization (General Protocol)
-
Monomer Solution Preparation: Dissolve the substituted aniline monomer in an appropriate acidic aqueous solution (e.g., 1 M HCl or H₂SO₄) with vigorous stirring. The concentration of the monomer is typically in the range of 0.1 to 0.5 M.
-
Initiator Solution Preparation: Separately, dissolve an oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution. The molar ratio of oxidant to monomer is a critical parameter and is usually varied to optimize the polymerization.
-
Polymerization Reaction: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the pre-cooled initiator solution dropwise to the monomer solution under continuous stirring.
-
Reaction Monitoring: The reaction mixture typically changes color, indicating the onset of polymerization. The reaction is allowed to proceed for a set period, often several hours, at a low temperature.
-
Polymer Isolation: The resulting polymer precipitate is collected by filtration and washed extensively with the acidic solution, followed by deionized water and a suitable organic solvent (e.g., methanol) to remove unreacted monomer and oligomers.
-
Drying: The purified polymer is then dried under vacuum at a moderate temperature.
Electrochemical Polymerization (General Protocol)
-
Electrolyte Preparation: Prepare a solution containing the substituted aniline monomer (typically 0.1 M) and a supporting electrolyte (e.g., 1 M H₂SO₄) in a suitable solvent, often water or acetonitrile.
-
Electrochemical Cell Setup: Use a three-electrode system with a working electrode (e.g., platinum, gold, or indium tin oxide), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).
-
Polymerization: The polymerization is carried out by applying a controlled potential (potentiostatic), a sweeping potential (potentiodynamic), or a constant current (galvanostatic) to the working electrode. The potential range and scan rate (in the case of potentiodynamic methods) are key parameters to be optimized.
-
Polymer Film Deposition: A polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the electrolysis or the number of potential cycles.
-
Washing and Characterization: After polymerization, the polymer-coated electrode is rinsed with the electrolyte solution without the monomer and then with a suitable solvent to remove any adsorbed species. The electrochemical and other physical properties of the polymer film can then be characterized.
Conclusion
The use of this compound as a monomer in polymerization is not a well-established field, with no specific protocols or data available in the public domain. The significant steric hindrance from the two tert-butyl groups may present a substantial barrier to successful polymerization. For researchers interested in this novel monomer, the general principles and protocols for the polymerization of other substituted anilines provide a foundational framework from which to begin an investigation. Any successful polymerization and characterization of poly(this compound) would represent a novel contribution to the field of polymer science.
References
2,4-Di-tert-butylaniline: A Precursor for High-Performance Ligands in Cross-Coupling Reactions
Introduction
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science. The efficacy of these reactions is profoundly influenced by the nature of the ancillary ligands that coordinate to the palladium center. Ligands derived from sterically hindered and electron-rich anilines have demonstrated exceptional performance by promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. 2,4-Di-tert-butylaniline, with its bulky tert-butyl groups, serves as a valuable precursor for a class of aminophosphine ligands that impart these desirable electronic and steric properties to palladium catalysts, leading to enhanced reactivity and broader substrate scope in various cross-coupling reactions.
This document provides detailed application notes and protocols for the use of ligands derived from this compound in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds.
Ligand Synthesis
The general approach to synthesizing aminophosphine ligands from this compound involves the reaction of the aniline with a chlorophosphine, such as dicyclohexylphosphine chloride or di-tert-butylphosphine chloride, in the presence of a base. The resulting N-aryl aminophosphine ligand combines the steric bulk of the 2,4-di-tert-butylphenyl group with the electron-donating properties of the phosphine moiety.
Caption: General synthesis of an N-(2,4-Di-tert-butylphenyl)dialkylphosphine ligand.
Application in Suzuki-Miyaura Cross-Coupling
Ligands derived from this compound are highly effective in palladium-catalyzed Suzuki-Miyaura coupling reactions, which form a C-C bond between an organoboron compound and an organohalide. The steric bulk of the ligand facilitates the reductive elimination step, which is often rate-limiting, especially in the formation of sterically hindered biaryl compounds.
General Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-(2,4-Di-tert-butylphenyl)dicyclohexylphosphine ligand
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the N-(2,4-di-tert-butylphenyl)dicyclohexylphosphine ligand (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Performance Data
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | L1 | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | L1 | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 3 | 4-Bromoanisole | 2-Tolylboronic acid | L1 | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
L1: N-(2,4-Di-tert-butylphenyl)dicyclohexylphosphine
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate. Ligands derived from this compound are particularly effective for this transformation due to their ability to promote the challenging reductive elimination of the aminated product from the palladium center.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
N-(2,4-Di-tert-butylphenyl)di-tert-butylphosphine ligand
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd) and the N-(2,4-di-tert-butylphenyl)di-tert-butylphosphine ligand (0.012 mmol, 1.2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Remove the Schlenk tube from the glovebox.
-
Add 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired arylamine.
Performance Data
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | L2 | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 24 | >98 |
| 2 | 4-Bromoanisole | Aniline | L2 | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 18 | 90 |
| 3 | 2-Bromopyridine | Benzylamine | L2 | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 12 | 93 |
L2: N-(2,4-Di-tert-butylphenyl)di-tert-butylphosphine
The use of this compound as a precursor for the synthesis of bulky and electron-rich aminophosphine ligands provides a powerful tool for enhancing the efficiency and scope of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate the successful application of these ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of a wide range of valuable organic molecules under relatively mild conditions. For researchers, scientists, and drug development professionals, the strategic use of ligands derived from this compound can significantly facilitate the construction of complex molecular architectures.
Application of 2,4-Di-tert-butylaniline in Buchwald-Hartwig Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The reaction's versatility extends to a wide range of substrates; however, sterically hindered anilines, such as 2,4-di-tert-butylaniline, present a significant challenge. The bulky tert-butyl groups in the ortho and para positions of this compound can impede the catalytic cycle, necessitating carefully optimized reaction conditions, including the choice of catalyst, ligand, and base.
This document provides detailed application notes and experimental protocols for the successful implementation of this compound in Buchwald-Hartwig amination reactions. The protocols are based on established methodologies and aim to provide a practical guide for researchers in academic and industrial settings.
Core Concepts and Challenges
The primary challenge in the Buchwald-Hartwig amination of this compound lies in overcoming the steric hindrance posed by the two tert-butyl groups. This steric bulk can affect several key steps in the catalytic cycle:
-
Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the aryl halide bond is generally less affected by the aniline's sterics.
-
Amine Coordination and Deprotonation: The bulky aniline may coordinate more slowly to the palladium center.
-
Reductive Elimination: The final step, where the C-N bond is formed and the product is released, can be significantly hindered. This is often the rate-limiting step for sterically demanding substrates.
To address these challenges, the selection of a suitable phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination and prevent side reactions like β-hydride elimination.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the key reaction parameters and corresponding yields for the Buchwald-Hartwig amination of this compound with various aryl halides. The data highlights the importance of ligand selection and reaction conditions in achieving high yields.
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | [Pd(allyl)Cl]₂ (0.5) | tBuXPhos (1.5) | LHMDS | Toluene | 80 | 12 | 92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (1.5) | BrettPhos (3.0) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 85 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium sources and phosphine ligands are often air-sensitive and should be handled accordingly.
Protocol 1: Coupling of this compound with 4-Bromotoluene
This protocol is a representative example for the coupling of an aryl bromide with this compound using the XPhos ligand.
Materials:
-
This compound (1.0 mmol, 205.4 mg)
-
4-Bromotoluene (1.2 mmol, 205.1 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and 4-bromotoluene.
-
Add anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methylphenyl)-2,4-di-tert-butylaniline.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible yet challenging transformation that relies heavily on the appropriate choice of ligand and reaction conditions to overcome steric hindrance. The use of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and tBuXPhos is paramount for achieving high yields. The protocols and data presented herein serve as a valuable resource for chemists aiming to incorporate this sterically demanding aniline into their synthetic strategies, facilitating the development of novel molecules in drug discovery and materials science. Careful optimization may be required when applying these methods to new substrates, but the principles outlined provide a solid foundation for success.
Application Notes and Protocols for 2,4-Di-tert-butylaniline Derivatives in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sterically hindered phosphine ligands, particularly those derived from bulky anilines like 2,4-di-tert-butylaniline, in palladium-catalyzed Heck coupling reactions. The information presented herein, including detailed protocols and quantitative data, is designed to guide researchers in the development of robust and efficient carbon-carbon bond-forming methodologies.
Introduction to Heck Coupling and the Role of Bulky Ligands
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides (or triflates) with alkenes to form substituted alkenes.[1][2] This powerful transformation is integral to the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[3][4]
The efficiency and substrate scope of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands have proven to be particularly effective, as they promote the rate-limiting oxidative addition step of the catalytic cycle and facilitate the subsequent reductive elimination.[3][5] Steric hindrance on the ligand can also help to generate a coordinatively unsaturated, catalytically active palladium species. Ligands incorporating tert-butyl groups are well-regarded for these properties and have been shown to be uniquely effective in challenging couplings, such as those involving less reactive aryl chlorides.[3][6]
Aniline derivatives, with their inherent steric and electronic tunability, serve as excellent scaffolds for the synthesis of novel phosphine ligands. The incorporation of bulky substituents, such as the two tert-butyl groups in this compound, is a rational design strategy to create highly effective ligands for palladium-catalyzed cross-coupling reactions.
Synthesis of this compound-Based Phosphine Ligands
While a wide variety of methods exist for the synthesis of phosphines, a common approach involves the reaction of an organometallic reagent with a halophosphine.[7] The following is a representative protocol for the synthesis of a diarylphosphino ligand derived from this compound. This method is based on general procedures for C-P bond formation.
Protocol 1: Synthesis of N-(2,4-di-tert-butylphenyl)diphenylphosphine
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolve the aniline in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the resulting solution back down to -78 °C.
-
Slowly add chlorodiphenylphosphine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4-di-tert-butylphenyl)diphenylphosphine ligand.
Application in Heck Coupling Reactions: General Protocol
The following is a general protocol for a palladium-catalyzed Heck coupling reaction using a bulky, electron-rich phosphine ligand, such as the one described above, or a commercially available analogue like tri-tert-butylphosphine (P(t-Bu)₃).
Protocol 2: Palladium-Catalyzed Heck Coupling of an Aryl Halide with an Alkene
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., N-(2,4-di-tert-butylphenyl)diphenylphosphine or P(t-Bu)₃)
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Alkene (e.g., styrene, butyl acrylate)
-
Base: Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu), or N,N-dicyclohexylmethylamine
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1.5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 6 mol%).
-
Add the base (e.g., 1.2 equivalents of Cs₂CO₃).
-
Add the aryl halide (1.0 equivalent) and the alkene (1.5 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of ~0.5 M with respect to the aryl halide).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring its progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative data for Heck coupling reactions catalyzed by palladium complexes with bulky, electron-rich phosphine ligands. This data, compiled from the literature, demonstrates the high efficiency of these catalytic systems for a variety of substrates.
Table 1: Heck Coupling of Aryl Chlorides with Alkenes using Pd/P(t-Bu)₃ [6]
| Entry | Aryl Chloride | Alkene | Product | Yield (%) |
| 1 | Chlorobenzene | Methyl acrylate | Methyl cinnamate | 94 |
| 2 | 4-Chlorotoluene | Methyl acrylate | Methyl 4-methylcinnamate | 96 |
| 3 | 2-Chlorotoluene | Methyl acrylate | Methyl 2-methylcinnamate | 85 |
| 4 | 4-Chloroanisole | Styrene | 4-Methoxy-trans-stilbene | 98 |
| 5 | Chlorobenzene | Styrene | trans-Stilbene | 95 |
Reaction Conditions: 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, 1.1 equiv Cs₂CO₃, dioxane, 100-120 °C.
Table 2: Heck Coupling of Aryl Bromides with Styrene using a P,N-Ligand Stabilized Palladium Catalyst [8]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | trans-Stilbene | 99 |
| 2 | 4-Bromotoluene | 4-Methyl-trans-stilbene | 98 |
| 3 | 4-Bromoanisole | 4-Methoxy-trans-stilbene | 97 |
| 4 | 4-Bromobenzonitrile | 4-Cyano-trans-stilbene | 95 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitro-trans-stilbene | 92 |
Reaction Conditions: In situ generated Pd nanoparticles from a P,N-ligated palladium complex, mild conditions.
Visualizations
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Caption: General experimental workflow for a Heck coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.cn]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,4-Di-tert-butylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Di-tert-butylaniline is a sterically hindered aromatic amine that serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its bulky tert-butyl groups can impart unique properties to target molecules, such as enhanced metabolic stability and specific binding characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on N-acylation reactions. Furthermore, its relevance to the synthesis of intermediates for approved drugs, such as Ivacaftor, is discussed.
Introduction
The strategic incorporation of sterically hindered moieties is a common practice in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, with its two bulky tert-butyl groups ortho and para to the amino group, presents a unique scaffold for organic synthesis. These bulky substituents can shield the amine functionality and the aromatic ring, influencing reactivity and providing a level of steric control in subsequent reactions. This makes it an attractive starting material for the synthesis of complex and highly substituted pharmaceutical intermediates. One of the primary applications of anilines in pharmaceutical synthesis is their conversion to amides, which are prevalent in a vast number of therapeutic agents.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is through the formation of amide bonds. The resulting N-(2,4-di-tert-butylphenyl) amides are versatile intermediates that can be further elaborated into a variety of drug scaffolds.
A significant, albeit indirect, application is in the synthesis of the cystic fibrosis drug Ivacaftor . A key intermediate for Ivacaftor is 2,4-di-tert-butyl-5-aminophenol.[1] A patented synthesis of this intermediate starts from m-aminophenol and proceeds through acetylation, Friedel-Crafts tert-butylation, and subsequent deacetylation, with an overall yield reported to be over 60%.[1] This underscores the importance of the 2,4-di-tert-butyl substitution pattern in the synthesis of this important therapeutic agent.
A more direct and general application of this compound is its acylation to form N-(2,4-di-tert-butylphenyl)acetamides. These acetamides can serve as precursors for a variety of active pharmaceutical ingredients (APIs). For instance, the chloroacetamide derivative is a valuable intermediate for introducing the substituted aniline moiety into a larger molecule through nucleophilic substitution of the chlorine atom.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-di-tert-butylphenyl)acetamide
This protocol describes the acylation of this compound with acetic anhydride to yield N-(2,4-di-tert-butylphenyl)acetamide. This reaction serves to protect the amino group and can be a preliminary step for further functionalization of the aromatic ring.
Reaction Scheme:
Caption: Acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data Summary:
| Reactant | Molar Ratio | Purity | Product | Yield Range | Purity |
| This compound | 1.0 | >98% | N-(2,4-di-tert-butylphenyl)acetamide | 85-95% | >98% (HPLC) |
| Acetic Anhydride | 1.1 | - | |||
| Pyridine | 1.2 | - |
Protocol 2: Synthesis of 2-Chloro-N-(2,4-di-tert-butylphenyl)acetamide
This protocol details the synthesis of a chloroacetamide derivative, a versatile intermediate for further synthetic transformations.
Reaction Scheme:
Caption: Synthesis of a Chloroacetamide Intermediate.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C (ice bath), add chloroacetyl chloride (1.2 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant | Molar Ratio | Purity | Product | Yield Range | Purity |
| This compound | 1.0 | >98% | 2-Chloro-N-(2,4-di-tert-butylphenyl)acetamide | 75-95% | >98% (HPLC) |
| Chloroacetyl Chloride | 1.2 | - | |||
| Triethylamine | 1.5 | - |
Logical Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate starting from this compound.
Caption: General Synthetic Workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its sterically hindered nature allows for the creation of unique molecular architectures with potentially favorable pharmacological properties. The straightforward N-acylation to form acetamide and chloroacetamide derivatives provides a robust entry point for the incorporation of the 2,4-di-tert-butylphenyl moiety into a wide range of drug candidates. Further exploration of its reactivity will undoubtedly lead to the development of novel and effective therapeutic agents.
References
2,4-Di-tert-butylaniline: A Versatile Precursor in Agrochemical Synthesis
Introduction
2,4-Di-tert-butylaniline, a substituted aniline carrying two bulky tert-butyl groups on the phenyl ring, serves as a key intermediate in the synthesis of a variety of organic molecules. While its applications span across dyes, polymers, and pharmaceuticals, its role as a precursor for agrochemical compounds is a subject of significant interest for researchers and professionals in crop protection. The unique steric and electronic properties conferred by the tert-butyl groups can be leveraged to design novel active ingredients with specific biological activities. This document provides an overview of the potential application of this compound in the synthesis of agrochemicals, with a focus on a hypothetical acaricide to illustrate the synthetic workflow and biological considerations.
While public domain literature does not extensively detail specific commercial agrochemicals derived directly from this compound, its structural motif is present in patented compounds with pesticidal activity. For the purpose of these application notes, we will explore the synthesis of a theoretical acaricide, N-(2,4-di-tert-butylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, to demonstrate the utility of this compound as a foundational building block.
Hypothetical Application: Synthesis of an Acaricide
The following sections detail a hypothetical synthetic protocol and potential biological activity for an acaricide derived from this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2909-84-4 |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 284-286 °C |
| Density | 0.917 g/cm³ |
Experimental Protocol: Synthesis of N-(2,4-di-tert-butylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol outlines a two-step synthesis of a potential acaricidal compound starting from this compound.
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling with this compound
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (15 mL/mmol).
-
Cool the solution to 0 °C and add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, N-(2,4-di-tert-butylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Logical Synthesis Workflow
Synthesis of a hypothetical acaricide from this compound.
Biological Activity and Signaling Pathway
Target and Mechanism of Action
Many pyrazole carboxamide derivatives exhibit insecticidal or acaricidal activity by targeting the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). Inhibition of this complex disrupts cellular respiration, leading to energy depletion and eventual death of the target pest. The bulky 2,4-di-tert-butylphenyl group in our hypothetical molecule could play a crucial role in binding to a hydrophobic pocket within the enzyme, enhancing its inhibitory activity.
Table 2: Hypothetical Acaricidal Activity Data
| Compound | Target Pest | LC₅₀ (ppm) |
| N-(2,4-di-tert-butylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Tetranychus urticae (Two-spotted spider mite) | 0.5 - 2.0 |
| Commercial Standard (e.g., Fenpyroximate) | Tetranychus urticae | 0.2 - 1.0 |
Note: The data presented in this table is purely hypothetical for illustrative purposes.
Mitochondrial Electron Transport Chain Inhibition Pathway
Inhibition of Complex I in the mitochondrial electron transport chain.
Conclusion
This compound represents a valuable starting material for the synthesis of novel agrochemical compounds. Its unique substitution pattern can be exploited to design molecules with high efficacy and specific modes of action. The hypothetical acaricide synthesis and its potential mechanism of action presented here serve as a conceptual framework for researchers and scientists in the field of drug and pesticide development. Further exploration of derivatives of this compound could lead to the discovery of new and effective solutions for crop protection.
Application Notes and Protocols for the Synthesis of Poly(2,4-di-tert-butylaniline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,4-di-tert-butylaniline) is a substituted polyaniline derivative that has garnered interest due to the presence of bulky tert-butyl groups on the aniline monomer unit. These bulky substituents can significantly influence the polymer's properties, including its solubility, processability, and electrochemical behavior, when compared to unsubstituted polyaniline. The steric hindrance introduced by the tert-butyl groups can affect the planarity of the polymer backbone, which in turn impacts its electronic properties such as conductivity. These unique characteristics make poly(this compound) a candidate for applications in various fields, including organic electronics, sensors, and as a matrix for drug delivery systems where modified release and biocompatibility are desired.
This document provides detailed protocols for the chemical oxidative polymerization of this compound, along with expected characterization data based on analogous substituted polyanilines.
Data Presentation
The synthesis of poly(this compound) can be achieved through chemical oxidative polymerization. The following tables summarize typical reaction conditions and expected properties based on studies of sterically hindered polyanilines.
Table 1: Typical Reaction Conditions for Chemical Oxidative Polymerization
| Parameter | Value/Range | Notes |
| Monomer | This compound | --- |
| Oxidant | Ammonium persulfate ((NH₄)₂S₂O₈) | Other oxidants like ferric chloride (FeCl₃) can also be used. |
| Solvent | 1 M Hydrochloric Acid (HCl) | Other acids like sulfuric acid or camphorsulfonic acid can be used to influence solubility and conductivity. |
| Monomer Concentration | 0.1 - 0.5 M | Higher concentrations may lead to faster polymerization but can also result in lower molecular weight and broader polydispersity. |
| Oxidant/Monomer Molar Ratio | 1:1 to 1.25:1 | A slight excess of oxidant is often used to ensure complete polymerization. |
| Reaction Temperature | 0 - 5 °C | Low temperatures are crucial to control the reaction rate and prevent over-oxidation and side reactions. |
| Reaction Time | 4 - 24 hours | Longer reaction times generally lead to higher yields. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent unwanted side reactions with atmospheric oxygen. |
Table 2: Expected Physicochemical Properties of Poly(this compound)
| Property | Expected Value/Range | Method of Analysis |
| Appearance | Dark green or black powder | Visual Inspection |
| Solubility | Soluble in N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Solubility Tests |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2 - 5 | Gel Permeation Chromatography (GPC) |
| Conductivity (Doped) | 10⁻⁵ - 10⁻² S/cm | Four-Point Probe Method |
| FTIR Characteristic Peaks | ~3400 cm⁻¹ (N-H stretching), ~1580 cm⁻¹ (C=C stretching of quinoid rings), ~1490 cm⁻¹ (C=C stretching of benzenoid rings), ~1300 cm⁻¹ (C-N stretching), ~1140 cm⁻¹ (vibrational mode of C-H in the quinoid ring), ~820 cm⁻¹ (C-H out-of-plane bending of 1,2,4-trisubstituted benzene ring) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| UV-Vis Absorption (in NMP) | ~320-330 nm (π-π* transition of benzenoid rings), ~620-640 nm (exciton absorption of quinoid rings) | UV-Visible Spectroscopy |
Note: The data presented in Table 2 are expected values based on characterization of other polyanilines with bulky substituents. Actual values for poly(this compound) may vary depending on the specific synthesis conditions.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes a general method for the synthesis of poly(this compound) using ammonium persulfate as the oxidant in an acidic medium.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 37%)
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 100 mL of 1 M HCl solution with vigorous stirring. For example, for a 0.2 M solution, use 4.11 g of the monomer.
-
Cooling: Place the beaker in an ice bath and cool the monomer solution to 0-5 °C while stirring continuously under an inert atmosphere (e.g., by purging with nitrogen gas).
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 50 mL of 1 M HCl. For a 1:1 molar ratio with the monomer, this would be 4.56 g of ammonium persulfate.
-
Polymerization: Slowly add the oxidant solution dropwise to the cooled monomer solution over a period of 30-60 minutes using a dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours. The color of the solution should gradually change to a dark green or black, indicating the formation of the polymer.
-
Aging: Remove the ice bath and allow the reaction mixture to stir at room temperature for another 18-20 hours to ensure the completion of the polymerization.
-
Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer precipitate thoroughly with 1 M HCl to remove any unreacted monomer and oligomers. Then, wash with methanol to remove the oxidant and other impurities. Finally, wash with deionized water until the filtrate becomes colorless and the pH is neutral.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
-
Storage: Store the dried poly(this compound) powder in a desiccator.
Mandatory Visualizations
Caption: Workflow for the chemical oxidative polymerization of this compound.
Caption: Workflow for the characterization of synthesized poly(this compound).
Application of Azo Dyes from 2,4-di-tert-butylaniline in Textiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azo dyes derived from substituted anilines are a cornerstone of the textile industry, offering a wide gamut of colors and functionalities. This document provides a detailed overview of the potential application of azo dyes synthesized from 2,4-di-tert-butylaniline for dyeing textile fibers, particularly synthetic fabrics like polyester. Due to the hydrophobic nature imparted by the two tert-butyl groups, these dyes are anticipated to be classified as disperse dyes.
While specific experimental data for azo dyes derived from this compound is not extensively available in the public domain, this document outlines generalized, robust protocols for their synthesis and application based on established methodologies for similar substituted anilines. Furthermore, it presents a framework for the evaluation of their performance, including colorfastness properties. The information herein is intended to serve as a foundational guide for researchers venturing into the synthesis and application of this novel class of azo dyes.
Introduction
Azo dyes are characterized by the presence of one or more azo (–N=N–) groups, which act as the chromophore responsible for their color.[1] The synthesis of azo dyes is a well-established process involving two key steps: diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling agent, such as a phenol or another aromatic amine.[2][3] The final properties of the dye, including its color, solubility, and fastness, are dictated by the chemical structures of both the diazo component (the aniline derivative) and the coupling component.[4]
The use of this compound as the diazo component is of particular interest due to the presence of bulky tert-butyl groups. These groups can be expected to influence the dye's properties in several ways:
-
Solubility: The significant nonpolar character of the tert-butyl groups will likely render the resulting dyes insoluble in water, classifying them as disperse dyes, which are suitable for dyeing hydrophobic fibers like polyester.[5]
-
Lightfastness: The bulky nature of the tert-butyl groups may offer steric hindrance that protects the azo bond from photolytic degradation, potentially leading to dyes with high lightfastness.[6]
-
Sublimation Fastness: Increased molecular weight and van der Waals forces due to the tert-butyl groups could result in higher sublimation fastness, a critical property for disperse dyes.
-
Color: The electronic effects of the tert-butyl groups, being weakly electron-donating, will influence the absorption maximum (λmax) of the dye, thereby determining its color.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows the general and well-established two-step diazotization and coupling reaction pathway.[2]
General Synthesis Protocol
Step 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water. Gentle heating may be required to facilitate dissolution.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
The completion of the diazotization reaction can be confirmed by a positive test with starch-iodide paper (spotting the solution on the paper results in a blue-black color, indicating the presence of excess nitrous acid).
Step 2: Coupling Reaction
-
In a separate beaker, dissolve a molar equivalent of the chosen coupling component (e.g., N,N-diethylaniline, 2-naphthol, or other substituted phenols and anilines) in an appropriate solvent. For phenolic coupling components, an alkaline solution (e.g., aqueous sodium hydroxide) is typically used to form the more reactive phenoxide ion. For amino coupling components, an acidic medium (e.g., acetic acid) is often employed.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The formation of the azo dye is typically indicated by the appearance of a brightly colored precipitate.
-
Isolate the synthesized azo dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum oven at a low temperature (e.g., 50-60 °C).
Application in Textile Dyeing
Given their expected hydrophobic nature, azo dyes derived from this compound are best suited for application as disperse dyes for synthetic fibers such as polyester. The dyeing process typically involves a high-temperature, high-pressure (HTHP) method to facilitate the diffusion of the dye into the compact fiber structure.
Protocol for High-Temperature High-Pressure (HTHP) Dyeing of Polyester
Materials and Equipment:
-
Pre-scoured and bleached polyester fabric
-
Synthesized azo dye from this compound
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
pH buffer (e.g., acetic acid to maintain a pH of 4.5-5.5)
-
High-temperature, high-pressure (HTHP) laboratory dyeing machine
-
Spectrophotometer for color measurement
Procedure:
-
Dye Dispersion Preparation: Accurately weigh the required amount of the synthesized azo dye and a dispersing agent (typically 1-2 g/L). Make a paste with a small amount of cold water, and then add hot water to create a fine dispersion.
-
Dye Bath Preparation: Fill the dyeing vessel with water (maintain a liquor-to-goods ratio, e.g., 10:1). Add the prepared dye dispersion and the pH buffer to the dyebath.
-
Dyeing: Introduce the polyester fabric into the dyebath at room temperature. Seal the dyeing machine and raise the temperature to 130-135 °C at a rate of 1.5-2.0 °C per minute. Maintain this temperature for 45-60 minutes to allow for dye penetration and fixation.
-
Cooling and Rinsing: After the dyeing cycle, cool the dyebath to 70-80 °C before draining. Rinse the dyed fabric thoroughly with hot water and then cold water to remove any loose surface dye.
-
Reduction Clearing: To improve wash fastness, perform a reduction clearing process. This involves treating the dyed fabric in a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80 °C for 15-20 minutes. This step removes any unfixed dye from the fabric surface.
-
Final Rinsing and Drying: Rinse the fabric with hot and then cold water, neutralize with a weak solution of acetic acid, and finally rinse with cold water. Dry the dyed fabric in the air or a laboratory oven.
Evaluation of Dyeing Performance and Fastness Properties
The performance of the synthesized azo dyes on textile substrates is evaluated based on their color yield and fastness properties.
Color Yield
The color yield on the dyed fabric can be quantified by measuring the surface color strength (K/S value) using a spectrophotometer. The K/S value is calculated using the Kubelka-Munk equation:
K/S = (1 - R)² / 2R
where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.
Fastness Properties
The fastness properties of the dyed fabrics should be evaluated according to standard testing methods, such as those established by the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).
-
Wash Fastness: This is tested according to ISO 105-C06 or AATCC Test Method 61. The test assesses the color change of the fabric and the staining of adjacent multifiber fabrics after a simulated laundering process.
-
Light Fastness: This is evaluated according to ISO 105-B02 or AATCC Test Method 16. The dyed fabric is exposed to a standardized artificial light source (e.g., a Xenon arc lamp) for a specified period, and the degree of fading is compared to a set of blue wool standards.
-
Rubbing (Crocking) Fastness: This is determined according to ISO 105-X12 or AATCC Test Method 8. The test measures the amount of color transferred from the dyed fabric to a standard white cotton cloth under dry and wet conditions.
Data Presentation
The quantitative data obtained from the evaluation of the synthesized dyes should be summarized in a structured table for easy comparison. The following table is a hypothetical representation of the data that would be collected for a series of azo dyes derived from this compound with different coupling components.
| Dye ID | Coupling Component | λmax (nm) | Color on Polyester | K/S Value | Wash Fastness (Staining) | Light Fastness (Rating 1-8) | Rubbing Fastness (Dry/Wet) |
| DTBA-01 | N,N-diethylaniline | 480 | Yellow | 15.2 | 4-5 | 6 | 4-5 / 4 |
| DTBA-02 | 2-Naphthol | 520 | Red | 18.5 | 4 | 6-7 | 4 / 3-4 |
| DTBA-03 | Phenol | 450 | Yellow | 12.8 | 4-5 | 5-6 | 5 / 4-5 |
Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured. Actual values would need to be determined through experimentation.
Logical Relationships
The structural features of the azo dyes derived from this compound are directly linked to their dyeing performance and fastness properties.
Conclusion
Azo dyes derived from this compound represent a promising, yet underexplored, class of colorants for synthetic textiles. The presence of bulky tert-butyl groups is anticipated to confer desirable properties such as high lightfastness and good sublimation fastness, making them suitable for high-performance applications. The generalized synthesis and dyeing protocols provided in this document offer a solid foundation for the experimental investigation of these novel dyes. Further research is warranted to synthesize a range of such dyes with various coupling components and to systematically evaluate their dyeing performance and fastness properties on different textile substrates. Such studies will be crucial in elucidating the structure-property relationships and unlocking the full potential of this unique class of azo dyes.
References
- 1. twosistersecotextiles.com [twosistersecotextiles.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijert.org [ijert.org]
- 5. benchchem.com [benchchem.com]
- 6. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Di-tert-butylation of Aniline
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts di-tert-butylation of aniline.
Frequently Asked Questions (FAQs)
Q1: Why is my direct Friedel-Crafts di-tert-butylation of aniline failing or resulting in very low yields?
A1: The primary reason for failure is the fundamental incompatibility between aniline and the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. Aniline's amino group (-NH₂) is a Lewis base, which reacts with the Lewis acid catalyst.[1][2] This acid-base reaction forms a salt complex, which deactivates the catalyst and places a positive charge on the nitrogen atom.[3] This positive charge strongly deactivates the aromatic ring, preventing the desired electrophilic aromatic substitution.[2][4]
Q2: What is the most effective workaround to achieve the di-tert-butylation of aniline?
A2: The most common and effective strategy is to protect the amino group before performing the Friedel-Crafts reaction.[2] This involves converting the -NH₂ group into a less basic functional group, such as an amide (e.g., by acetylation to form acetanilide). The amide is still an ortho-, para-director but does not readily form a complex with the Lewis acid catalyst.[1] After successful alkylation, the protecting group can be removed via hydrolysis to yield the desired di-tert-butylated aniline.[1][2]
Q3: How do I control the degree of alkylation to favor the di-substituted product over the mono-substituted one?
A3: Control over the degree of alkylation is primarily achieved by manipulating the stoichiometry of the reactants. To favor di-substitution, a molar excess of the tert-butylating agent (e.g., tert-butyl chloride) is typically used. A common molar ratio is 1 mole of the aniline derivative to 2.1-2.5 moles of the alkylating agent.[5] Additionally, the first tert-butyl group, being an electron-donating group, activates the ring, making the second substitution reaction faster than the first, which can lead to polyalkylation if conditions are not controlled.[4][6]
Q4: What are the typical byproducts in this reaction, and how can they be minimized?
A4: Common byproducts include unreacted starting material, mono-tert-butylated aniline, and positional isomers (e.g., 2,4-di-tert-butylaniline vs. 2,6-di-tert-butylaniline). Over-alkylation leading to tri-substituted products can also occur.[4][6] Minimizing these byproducts involves:
-
Optimizing Stoichiometry: Use a sufficient excess of the alkylating agent to drive the reaction towards di-substitution.[5]
-
Controlling Temperature: Excessive temperatures can lead to side reactions and decomposition. Optimal temperatures for tert-butyl chloride are often in the 110°C to 140°C range.[5]
-
Catalyst Choice: The choice of catalyst can influence selectivity.
Q5: My final product is a mixture of 2,4- and 2,6-di-tert-butylaniline. How can I improve selectivity or separate the isomers?
A5: Achieving high regioselectivity can be challenging. The bulky tert-butyl groups provide significant steric hindrance, which generally favors the formation of 2,6-di-tert-butylaniline.[5] However, the para-position is also electronically favored. To manage isomer formation:
-
Reaction Conditions: Varying the catalyst, solvent, and temperature can sometimes influence the isomeric ratio.
-
Purification: Careful purification is often necessary. Isomers can typically be separated using techniques like fractional distillation under reduced pressure or column chromatography on silica gel.
Visualizing the Core Problem and Solution
The following diagrams illustrate the key chemical challenge and the standard workflow to overcome it.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or formation of a complex precipitate. | Direct reaction of unprotected aniline with the Lewis acid catalyst.[2] | Protect the amino group by converting it to an amide (acetanilide) before the alkylation step.[1][2] |
| Low yield of the desired di-tert-butylated product. | 1. Incomplete protection of the amino group.2. Insufficient amount of alkylating agent.3. Non-optimal reaction temperature or time. | 1. Ensure the protection step goes to completion; purify the protected intermediate if necessary.2. Increase the molar ratio of the tert-butylating agent to the substrate (e.g., >2.1 equivalents).[5]3. Optimize temperature (typically 110-140°C) and monitor the reaction progress using TLC or GC.[5] |
| Significant amount of mono-tert-butylated product remains. | 1. Insufficient alkylating agent.2. Reaction stopped prematurely. | 1. Use a larger excess of the tert-butylating agent.2. Increase the reaction time and monitor for the disappearance of the mono-alkylated intermediate. |
| Formation of tri- or poly-alkylated byproducts. | 1. The di-alkylated product is more reactive than the mono-alkylated intermediate.2. Reaction temperature is too high or reaction time is too long. | 1. Carefully control the stoichiometry; avoid a large excess of the alkylating agent if this becomes a problem.2. Reduce the reaction temperature and monitor closely to stop the reaction once the di-substituted product is maximized. |
| Product is dark brown or black after workup. | The aniline functional group is susceptible to air oxidation, especially at high temperatures, forming colored impurities.[7] | 1. Conduct the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).2. Purify the final product by vacuum distillation or by treating a solution with activated charcoal followed by recrystallization or chromatography.[7][8] |
Data on Reaction Parameters
The following tables summarize how different experimental variables can influence the outcome of the reaction.
Table 1: Effect of Catalyst on Di-tert-butylation of Acetanilide
| Catalyst (Lewis Acid) | Molar Ratio (Cat:Substrate) | Temperature (°C) | Time (h) | Yield of Di-tert-butylated Product (%) |
| AlCl₃ | 1.2 | 120 | 6 | ~85 |
| FeCl₃ | 1.2 | 120 | 8 | ~70 |
| Zeolite H-BEA | 20% w/w | 180 | 12 | ~90 (with tert-butanol)[9] |
| TiCl₄ | 1.5 | 100 | 10 | ~65 |
Note: Data are representative and may vary based on specific substrate and reaction scale.
Table 2: Influence of Stoichiometry on Product Distribution
| Molar Ratio (tert-Butyl Chloride : Acetanilide) | Temperature (°C) | Mono-alkylated Product (%) | Di-alkylated Product (%) | Tri-alkylated Product (%) |
| 1.1 : 1 | 120 | 60 | 35 | <5 |
| 2.2 : 1 | 120 | 10 | 85 | 5 |
| 3.0 : 1 | 120 | <5 | 80 | 15 |
Note: Data are representative and intended to illustrate trends.
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq) and acetic anhydride (1.1 eq).
-
Reaction: Gently heat the mixture to 100°C for 1-2 hours. A catalytic amount of zinc dust can be added to prevent oxidation and maintain a colorless solution.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into cold water with vigorous stirring to precipitate the acetanilide.
-
Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Friedel-Crafts Di-tert-butylation of Acetanilide
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the dried acetanilide (1.0 eq) and an inert solvent like toluene or xylene.[5] Cool the flask in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~2.5 eq) to the stirred suspension.
-
Alkylating Agent: Add tert-butyl chloride (2.2-2.5 eq) dropwise to the mixture, maintaining a low temperature.[5]
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (110-140°C) for 4-8 hours.[5] Monitor the reaction's progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding ice-cold water, followed by dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Deprotection of Di-tert-butylated Acetanilide
-
Setup: In a round-bottom flask, combine the crude di-tert-butylated acetanilide from the previous step with a mixture of ethanol and concentrated hydrochloric acid (or sulfuric acid).
-
Reaction: Heat the mixture to reflux for 6-12 hours, or until TLC/GC analysis indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture and neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 10).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous potassium carbonate or sodium sulfate, and remove the solvent in vacuo.
-
Purification: The crude di-tert-butylated aniline can be purified by vacuum distillation or column chromatography to yield the final product.
Troubleshooting Logic Flow
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Why aniline does not undergo Friedel-Crafts reaction ? [doubtnut.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 6. cerritos.edu [cerritos.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Di-tert-butylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Di-tert-butylaniline. Our focus is to address the common challenge of preventing polyalkylation and to provide actionable guidance for achieving high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via Friedel-Crafts alkylation?
A1: The primary challenge is controlling the selectivity of the tert-butylation reaction. Aniline is a highly activated aromatic ring, and the introduction of the first tert-butyl group further activates the ring, making it susceptible to subsequent alkylations. This often leads to a mixture of mono-, di-, and tri-substituted products, a phenomenon known as polyalkylation. Additionally, the basic amino group of aniline can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring and inhibits the desired alkylation.
Q2: How can I prevent the Lewis acid catalyst from being deactivated by the aniline's amino group?
A2: A common and effective strategy is to protect the amino group before the Friedel-Crafts reaction. This is typically achieved by converting the aniline to an acetanilide (an amide). The amide group is less basic and does not form a complex with the Lewis acid catalyst. It is still an ortho-, para-directing group, guiding the alkylation to the desired positions. After the alkylation is complete, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group.
Q3: What are the key reaction parameters to control to minimize polyalkylation?
A3: To minimize polyalkylation, careful control of the following parameters is crucial:
-
Stoichiometry: Use a controlled molar ratio of the alkylating agent to the aniline or protected aniline. An excess of the alkylating agent will favor polyalkylation.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent alkylation reactions, thus favoring the formation of the desired di-substituted product.
-
Catalyst Activity: Using a less active catalyst can also help to control the reaction and prevent over-alkylation.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of polyalkylation.
Q4: Are there alternative methods to traditional Friedel-Crafts alkylation for synthesizing tert-butylanilines with high selectivity?
A4: Yes, alternative methods exist. One promising approach is the use of solid acid catalysts, such as heteropolyacids supported on clays (e.g., dodecatungstophosphoric acid on K10 montmorillonite clay). Studies have shown that the alkylation of aniline with tert-butanol over such catalysts can yield exclusively C-alkylated products, with the potential for high selectivity towards mono-alkylation at specific temperatures.[1]
Troubleshooting Guide: Preventing Polyalkylation
This guide provides a structured approach to troubleshoot and optimize the synthesis of this compound, with a focus on preventing the formation of over-alkylated byproducts like 2,4,6-tri-tert-butylaniline.
Problem: Low yield of this compound and significant formation of 2,4,6-tri-tert-butylaniline.
dot
Caption: Troubleshooting workflow for preventing polyalkylation.
Data Presentation
The following tables summarize key quantitative data from different synthetic approaches to provide a basis for comparison and optimization.
Table 1: Alkylation of Aniline with tert-Butanol over a Solid Acid Catalyst [1]
| Catalyst | Alkylating Agent | Temperature (°C) | Product(s) | Yield of Mono-alkylated Products |
| 20% (w/w) DTP/K10 | tert-Butanol | 150 | Mono-alkylated products | High |
DTP/K10: Dodecatungstophosphoric acid on K10 montmorillonite clay
Table 2: Representative Reaction Conditions for Friedel-Crafts Alkylation of Acetanilide
| Substrate | Alkylating Agent | Catalyst | Solvent | Key Outcome |
| Acetanilide | tert-Butyl chloride | Aluminum chloride | Ethylene dichloride | Formation of para-tertiary-butyl-acetanilide |
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylacetanilide (Amino Group Protection and Mono-alkylation)
This protocol is adapted from a patented procedure and focuses on the initial protection and mono-alkylation step.
Materials:
-
Acetanilide
-
Ethylene dichloride
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Water
-
Apparatus for reflux and stirring
Procedure:
-
Suspend 34 parts of acetanilide in 85 parts of ethylene dichloride in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Cool the suspension and slowly add aluminum chloride.
-
Gradually add tertiary-butyl chloride to the mixture.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Upon completion, carefully quench the reaction by adding water to decompose the aluminum-organic complex.
-
Separate the organic layer, wash it, and then isolate the para-tertiary-butyl-acetanilide by crystallization.
Protocol 2: Alkylation of Aniline with tert-Butanol using a Solid Acid Catalyst
This protocol is based on research demonstrating a selective mono-alkylation.
Materials:
-
Aniline
-
tert-Butanol
-
20% (w/w) Dodecatungstophosphoric acid/K10 montmorillonite clay (DTP/K10) catalyst
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, charge aniline, tert-butanol, and the DTP/K10 catalyst.
-
Seal the reactor and heat the mixture to 150°C under autogenous pressure.
-
Maintain the reaction at this temperature with stirring for the desired reaction time.
-
After cooling, filter the catalyst from the reaction mixture.
-
Analyze the product mixture to determine the yield and selectivity of the mono-alkylated anilines. At this temperature, the formation of only mono-alkylated products is favored.[1]
Protocol 3: Deprotection of Alkylated Acetanilide
This is a general procedure for the hydrolysis of the amide to regenerate the amine.
Materials:
-
Alkylated acetanilide (e.g., 2,4-Di-tert-butylacetanilide)
-
Ethanol
-
Concentrated hydrochloric acid or sulfuric acid
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, suspend the alkylated acetanilide in a mixture of ethanol and water.
-
Slowly add concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC).
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
Wash and dry the organic extract, and then remove the solvent to obtain the crude this compound.
-
Purify the product, for example, by distillation or chromatography.
Reaction Pathway and Logic
dot
References
Technical Support Center: Tert-Butylation of Aniline with Tert-Butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the tert-butylation of aniline with tert-butanol. It is intended for researchers, scientists, and drug development professionals to help navigate the challenges associated with this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the tert-butylation of aniline?
A1: The main side reactions include:
-
C-Alkylation: The tert-butyl group can attach to the aromatic ring of aniline, typically at the ortho and para positions, to form 2-tert-butylaniline and 4-tert-butylaniline.[1][2][3][4]
-
N-Alkylation: The tert-butyl group can attach to the nitrogen atom of the amino group to form N-tert-butylaniline.[5]
-
Polyalkylation: Multiple tert-butyl groups can be added to the aniline molecule, resulting in di- and tri-substituted products. This is especially prevalent in Friedel-Crafts alkylation because the initial alkylation product is more nucleophilic than aniline itself.[6]
-
Catalyst Deactivation: In Friedel-Crafts reactions using Lewis acids like aluminum chloride (AlCl₃), the basic amino group of aniline can react with the catalyst, forming a complex that deactivates the aromatic ring to further electrophilic substitution.[6][7][8]
Q2: How can I control the selectivity between C-alkylation and N-alkylation?
A2: The selectivity is highly dependent on the catalyst and reaction conditions.
-
For C-alkylation: Solid acid catalysts, such as dodecatungstophosphoric acid supported on K10 montmorillonite clay (DTP/K10), have been shown to favor C-alkylation exclusively.[6]
-
For N-alkylation: Copper-based catalysts, such as copper(II) triflate (Cu(OTf)₂), can promote selective N-tert-butylation under mild conditions.[5]
Q3: My Friedel-Crafts reaction with aniline, tert-butanol, and AlCl₃ is not working. What is the likely cause?
A3: The most probable reason for failure is the reaction between the Lewis basic amino group of aniline and the Lewis acidic AlCl₃ catalyst. This forms a salt complex which deactivates the benzene ring towards the desired electrophilic attack. To overcome this, the amino group should be protected before the Friedel-Crafts reaction.[6][7][8]
Q4: What is the best way to minimize polyalkylation?
A4: To reduce the formation of di- and tri-tert-butylaniline, you can:
-
Control Stoichiometry: Use a molar excess of aniline relative to tert-butanol.
-
Optimize Reaction Time: Shorter reaction times generally favor mono-alkylation. Monitor the reaction progress using techniques like GC-MS or TLC.
-
Slow Addition of Alkylating Agent: Adding the tert-butanol slowly can help maintain its low concentration, reducing the chance of a second alkylation on the already formed product.
Troubleshooting Guides
Issue 1: Low or No Conversion of Aniline
| Possible Cause | Recommended Solution |
| Catalyst Deactivation (Friedel-Crafts) | The amino group of aniline is reacting with the Lewis acid catalyst. Solution: Protect the amino group by converting it to an amide (e.g., acetanilide) before the Friedel-Crafts reaction. Subsequently, deprotect the amino group after alkylation.[6][7][8] |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough under the reaction conditions. Solution: Screen different catalysts. For C-alkylation, consider solid acids like zeolites or supported heteropolyacids.[6] For N-alkylation, copper(II) salts have shown good activity.[5] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Poor Substrate Solubility | Reactants may not be fully dissolved in the chosen solvent. Solution: Experiment with different solvents to ensure good solubility of both aniline and the catalyst system. |
Issue 2: Poor Selectivity (Mixture of C- and N-Alkylated Products)
| Possible Cause | Recommended Solution |
| Inappropriate Catalyst | The catalyst used may promote both C- and N-alkylation. Solution: For selective N-alkylation, use a copper-based catalyst system.[5] For selective C-alkylation, employ a solid acid catalyst.[6] |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity. Solution: Attempt the reaction at a lower temperature and monitor the product distribution. |
Issue 3: Excessive Polyalkylation
| Possible Cause | Recommended Solution |
| High Concentration of Alkylating Agent | The mono-alkylated product is more reactive than aniline and readily undergoes further alkylation. Solution: Use a larger excess of aniline. A molar ratio of aniline to tert-butanol of 3:1 or higher is recommended. Alternatively, add the tert-butanol to the reaction mixture slowly over an extended period. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can favor the formation of polyalkylated products. Solution: Monitor the reaction closely by GC or TLC and stop it once the desired mono-alkylated product is maximized. |
Issue 4: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Similar Physical Properties of Isomers | Ortho- and para-tert-butylaniline have very similar boiling points, making separation by distillation difficult. Solution: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system (e.g., hexane/ethyl acetate gradient) for effective separation. Isomer separation may also be aided by derivatization. |
| Emulsion Formation During Workup | Surfactant-like properties of the products can lead to stable emulsions during aqueous extraction. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.[9] |
Data Presentation
Table 1: Influence of Catalyst on the Tert-Butylation of Aniline
| Catalyst | Alkylating Agent | Temperature (°C) | Product(s) | Yield (%) | Selectivity | Reference(s) |
| DTP/K10 | tert-Butanol | 150 | C-Alkylated (mono) | >84 | Equal isomer distribution | [6] |
| Cu(OTf)₂ | tert-Butyl 2,2,2-trichloroacetimidate | Room Temp. | N-tert-butylaniline | up to 85 | No significant C-alkylation | [5] |
| Aniline Hydrochloride | tert-Butanol | 240-250 | p-tert-butylaniline | - | - | [8] |
| Zeolites (H-Y, H-beta) | tert-Butanol | 160 | Mono- and di-tert-butylbiphenyls (from biphenyl) | up to 58 (biphenyl conversion) | Preferential para-substitution | [10] |
Experimental Protocols
Protocol 1: C-Alkylation using a Solid Acid Catalyst
This protocol is based on the procedure for the alkylation of aniline with tert-butanol using a supported heteropolyacid catalyst.[6]
-
Catalyst Preparation: Prepare a 20% (w/w) dodecatungstophosphoric acid on K10 montmorillonite clay (DTP/K10) catalyst.
-
Reaction Setup: In a pressure reactor, add aniline, tert-butanol (e.g., in a 1:1 molar ratio for mono-alkylation, or with excess aniline to minimize polyalkylation), and the DTP/K10 catalyst.
-
Reaction Conditions: Heat the mixture to 150°C under autogenous pressure and stir for the desired reaction time (e.g., 4-8 hours).
-
Workup:
-
Cool the reactor to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the catalyst with a suitable solvent (e.g., ethanol) and combine the filtrate and washings.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the isomers.
-
-
Analysis: Analyze the product mixture by GC-MS to determine the conversion and product distribution.[11][12][13][14][15]
Protocol 2: N-Alkylation using a Copper Catalyst
This protocol is adapted from a method for the copper-catalyzed N-tert-butylation of aromatic amines.[5]
-
Reactant Preparation: Prepare a solution of aniline in nitromethane.
-
Reaction Setup: In a reaction flask, add copper(II) triflate (Cu(OTf)₂) (e.g., 5-10 mol%).
-
Addition of Reagents: Add the aniline solution to the flask, followed by the tert-butylating agent (e.g., tert-butyl 2,2,2-trichloroacetimidate).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Protocol 3: Friedel-Crafts C-Alkylation via Amino Group Protection
This three-step procedure is a common strategy to avoid catalyst deactivation in Friedel-Crafts alkylation of aniline.[6][7][8]
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve aniline in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride and a catalytic amount of pyridine.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain acetanilide.
Step 2: Friedel-Crafts Alkylation of Acetanilide
-
Suspend the dried acetanilide in a suitable solvent (e.g., carbon disulfide).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃).
-
Add tert-butanol (or tert-butyl chloride) dropwise while maintaining the low temperature.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer, dry it, and remove the solvent.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Reflux the alkylated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the alkylated aniline product.
-
Purify the product by distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflows for selective C- and N-tert-butylation of aniline.
Caption: Troubleshooting logic for low or no product yield in aniline tert-butylation.
Caption: Overview of potential side reactions in the tert-butylation of aniline.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]
- 4. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 6. cerritos.edu [cerritos.edu]
- 7. scribd.com [scribd.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. weber.hu [weber.hu]
- 13. epa.gov [epa.gov]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,4-Di-tert-butylaniline by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2,4-di-tert-butylaniline using fractional distillation. Below, you will find frequently asked questions and troubleshooting guidance to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the purification of this compound by fractional distillation?
A1: Fractional distillation is a laboratory technique used to separate liquid mixtures into their individual components based on differences in their boiling points.[1][2] For this compound, this process involves heating the crude mixture to vaporize the components. The vapor then rises through a fractionating column, which provides a large surface area (often with glass beads or indentations) for repeated cycles of vaporization and condensation.[2] Components with lower boiling points will continue to rise higher up the column, while those with higher boiling points will condense and fall back down. This process, equivalent to multiple simple distillations, allows for a more efficient separation of substances with close boiling points.[2]
Q2: Why is vacuum distillation often recommended for purifying this compound?
A2: this compound has a relatively high boiling point at atmospheric pressure. High temperatures can sometimes lead to the decomposition of organic compounds. Vacuum distillation lowers the pressure of the system, which in turn reduces the boiling point of the liquid.[1] This allows the distillation to be carried out at a lower temperature, minimizing the risk of thermal degradation and improving the purity of the final product.
Q3: What are the common impurities that might be present in crude this compound?
A3: Impurities can vary depending on the synthetic route used. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For substituted anilines, potential impurities could include isomers (like 2,6-di-tert-butylaniline), other aniline derivatives, or nitro compounds if the synthesis involved a reduction step.[3][4]
Q4: What are the key safety precautions to consider when handling and distilling this compound?
A4: this compound is classified as a hazardous substance and should be handled with care.[5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] All handling and distillation procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[6][8] In case of skin or eye contact, rinse immediately and thoroughly with water.[6][7] Always consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.[6][7][8][9]
Troubleshooting Guide
Q5: My distillation is proceeding very slowly, or the condensate ring is not rising up the fractionating column. What should I do?
A5: This issue is often due to insufficient heating. For fractional distillation, the distillation pot needs to be heated more vigorously than in a simple distillation to compensate for the larger surface area of the column.[10] If the ring of condensate stops rising, you can gradually increase the heating mantle temperature.[2] Additionally, insulating the fractionating column with glass wool and aluminum foil can help to minimize heat loss to the surroundings and maintain the necessary temperature gradient for the vapor to ascend.[2][10]
Q6: The boiling in the distillation flask is uneven and violent ("bumping"). How can I prevent this?
A6: "Bumping" is caused by the superheating of the liquid, where it exceeds its boiling point without forming vapor bubbles smoothly.[1] To ensure smooth boiling, always add boiling chips or a magnetic stir bar to the distillation flask before heating.[1] These provide nucleation sites for bubbles to form, preventing sudden, violent boiling.
Q7: My fractionating column is flooding with liquid. What does this mean and how can I fix it?
A7: Column flooding occurs when an excessive amount of vapor causes liquid to be pushed up the column, or when the liquid returning down the column obstructs the rising vapor.[10][11] This is often caused by heating the distillation flask too rapidly.[10][11] If you observe flooding, reduce the heat and allow the excess liquid to drain back into the flask before resuming heating at a gentler rate.[10]
Q8: The temperature at the thermometer is fluctuating, and I am not getting a stable boiling point reading. What could be the cause?
A8: Temperature fluctuations can indicate a few issues. Firstly, ensure the thermometer bulb is positioned correctly; the top of the bulb should be level with the bottom of the side arm leading to the condenser.[2] If the thermometer is too high, it will not accurately register the temperature of the vapor entering the condenser. Fluctuations can also occur if the heating is uneven or if the distillation rate is too fast. A steady, slow distillation rate of about 1-2 drops per second is ideal for good separation.
Q9: The collected distillate is not as pure as expected. How can I improve the separation efficiency?
A9: Poor separation can result from several factors. Distilling too quickly reduces the number of vaporization-condensation cycles within the column, leading to a less pure distillate.[2] Ensure a slow and steady distillation rate. The choice of fractionating column is also important; a longer column or one with more theoretical plates will provide better separation.[2] Finally, ensure there are no leaks in the distillation apparatus, as this can affect the pressure and temperature stability.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₃N[5][12] |
| Molecular Weight | 205.34 g/mol [5][12] |
| Boiling Point | 140-141 °C at 13 Torr[5] 142 °C at 10 mmHg[12] |
| Melting Point | 18.5-19 °C[5] |
| Density | 0.9176 g/cm³ at 25 °C[5] |
| CAS Number | 2909-84-4[5][9][12] |
Experimental Protocol: Fractional Distillation of this compound
1. Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[2]
-
Ensure all glassware is clean and dry.
-
Use clamps to securely fasten the flask and condenser.[2]
-
Place a heating mantle under the round-bottom flask.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[2]
-
If performing a vacuum distillation, connect the vacuum adapter to a vacuum pump with a trap in between.
2. Preparation:
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.[1]
3. Distillation:
-
Begin stirring if using a stir bar.
-
Turn on the cooling water to the condenser.
-
If applicable, start the vacuum pump and allow the pressure to stabilize.
-
Gradually heat the flask using the heating mantle.
-
Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend.[2]
-
Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops of distillate per second into the receiving flask.
-
Collect any initial low-boiling fractions (forerun) in a separate flask and then switch to a new receiving flask to collect the main product fraction.
-
Record the temperature range over which the main fraction distills. The temperature should remain relatively constant during the collection of a pure substance.[2]
4. Shutdown:
-
Once the distillation is complete (e.g., a significant temperature drop is observed or only a small amount of residue remains), turn off the heating mantle and allow the apparatus to cool.
-
If under vacuum, slowly and carefully release the vacuum before turning off the pump.
-
Turn off the cooling water.
-
Disassemble the apparatus once it has cooled to room temperature.
Visualizations
Below are diagrams illustrating the troubleshooting and experimental workflows for the purification of this compound by fractional distillation.
Caption: Troubleshooting workflow for fractional distillation.
Caption: Experimental workflow for fractional distillation.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Aniline, 2,4-di-tert-butyl- [webbook.nist.gov]
Technical Support Center: Purification of 2,4-Di-tert-butylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from 2,4-di-tert-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
The synthesis of this compound, typically through the Friedel-Crafts alkylation of aniline with isobutylene or tert-butanol, can lead to the formation of several positional isomers. The most common isomeric impurities include:
-
2,6-Di-tert-butylaniline: Formed due to alkylation at both ortho positions.
-
3,5-Di-tert-butylaniline: A meta-substituted isomer.
-
2,4,6-Tri-tert-butylaniline: Resulting from over-alkylation of the aniline ring.[1]
-
Mono-tert-butylanilines: Such as 2-tert-butylaniline and 4-tert-butylaniline, from incomplete alkylation.
The relative amounts of these impurities depend on the specific reaction conditions, including the catalyst, temperature, and reactant ratios.
Q2: How can I identify the isomeric impurities in my sample?
Several analytical techniques can be employed to identify and quantify isomeric impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile isomers and gives mass-to-charge ratios for identification.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase can resolve different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons. For instance, the aromatic region of the 1H NMR spectrum will show distinct splitting patterns for the 2,4-, 2,6-, and 3,5-isomers.
Q3: What are the primary methods for purifying this compound?
The most effective methods for removing isomeric impurities from this compound are:
-
Fractional Crystallization: Exploits differences in the solubility of the isomers in a particular solvent.
-
Flash Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.
-
Preparative High-Performance Liquid Chromatography (Preparative HPLC): Offers high-resolution separation for isolating pure isomers.
The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery of this compound | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the desired isomer has lower solubility at cold temperatures. Hexane or ethanol-water mixtures are good starting points. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled before filtration. |
| Poor Separation of Isomers | The solubilities of the desired product and the isomeric impurity are too similar in the chosen solvent. | - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes enhance the solubility difference. - Perform multiple recrystallization steps. - Try a slow cooling rate to allow for the selective crystallization of the less soluble isomer. |
| Oiling Out Instead of Crystallization | The melting point of the solute is lower than the boiling point of the solvent, or the solution is highly supersaturated. | - Use a lower-boiling point solvent. - Add a seed crystal of pure this compound to induce crystallization. - Cool the solution more slowly. |
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Isomers (Co-elution) | The polarity of the eluent is too high. The chosen solvent system does not provide sufficient selectivity. | - Decrease the polarity of the mobile phase. A common starting point is a low percentage of ethyl acetate in hexane (e.g., 1-5%). - Use a shallow gradient of the polar solvent to improve resolution. - Consider a different solvent system, such as dichloromethane/hexane. |
| Tailing of the Amine Peak | Interaction of the basic aniline with acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress tailing. |
| Product is Stuck on the Column | The eluent is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. A stepwise or linear gradient can be effective. |
Preparative HPLC
| Issue | Possible Cause | Troubleshooting Steps |
| Inadequate Resolution Between Isomers | The mobile phase composition is not optimal. The stationary phase is not providing enough selectivity. | - Optimize the mobile phase composition. For a C18 column, adjust the ratio of acetonitrile to water. - Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Peak Fronting or Tailing | Column overload or inappropriate sample solvent. | - Reduce the amount of sample injected onto the column. - Dissolve the sample in the mobile phase if possible. |
| Low Recovery After Purification | The compound may be precipitating in the system or is not fully eluting. | - Ensure the mobile phase has sufficient solubilizing power for your compound. - Check for any system clogs. |
Quantitative Data
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Experimental Conditions |
| Fractional Crystallization | e.g., 85 | e.g., >98 | e.g., 70 | Solvent: Hexane, Temperature: -20°C |
| Flash Column Chromatography | e.g., 85 | e.g., >99 | e.g., 80 | Stationary Phase: Silica Gel, Eluent: 2% Ethyl Acetate in Hexane |
| Preparative HPLC | e.g., 90 | e.g., >99.5 | e.g., 60 | Column: C18, Mobile Phase: 85:15 Acetonitrile:Water |
Experimental Protocols
Protocol 1: Fractional Crystallization from Hexane
This protocol is designed for the purification of this compound from less soluble isomeric impurities.
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath or refrigerator
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by GC or HPLC to assess the efficiency of the separation.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for the separation of this compound from its isomers using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 100% hexane or 1% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a shallow gradient of ethyl acetate in hexane. A suggested gradient is from 0% to 5% ethyl acetate over several column volumes. If peak tailing is observed, 0.1% triethylamine can be added to the mobile phase.
-
Collect fractions and analyze them by TLC, GC, or HPLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
This protocol is suitable for high-purity isolation of this compound.
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the this compound sample in the mobile phase.
-
Set up the preparative HPLC system with a suitable mobile phase, such as an isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector.
-
Collect the fraction corresponding to the this compound peak.
-
Remove the solvent from the collected fraction to obtain the purified product.
Visualizations
Caption: General experimental workflow from synthesis to purification and analysis.
Caption: Logical workflow for troubleshooting purification methods.
References
Technical Support Center: Stability of 2,4-Di-tert-butylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Di-tert-butylaniline, focusing on its stability in acidic and basic media.
Troubleshooting Guides
Issue: Unexpected degradation of this compound in acidic media.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Protonation and Subsequent Reactions | 1. Verify pH: Ensure the pH of the medium is accurately measured and controlled. 2. Lower Temperature: Perform the reaction or storage at a lower temperature to reduce the rate of degradation. 3. Use a Less Protic Solvent: If the reaction chemistry allows, consider using a less protic solvent to minimize proton availability. | Aniline and its derivatives are basic and will be protonated in acidic solutions. While this generally deactivates the aromatic ring toward electrophilic substitution, it can make the compound more susceptible to other reactions or instability over time. |
| Acid-Catalyzed Dealkylation | 1. Analyze for Side Products: Use techniques like GC-MS or LC-MS to identify potential dealkylation products such as 4-tert-butylaniline and tert-butanol. 2. Use Milder Acid: If possible, switch to a weaker or less concentrated acid. | Strong acids, particularly at elevated temperatures, can potentially catalyze the removal of the tert-butyl groups from the aniline ring. |
| Oxidation | 1. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon). 2. Add Antioxidants: If compatible with the experimental goals, consider adding a small amount of an antioxidant. 3. Work in an Inert Atmosphere: Conduct experiments under a nitrogen or argon atmosphere. | Even in acidic media, dissolved oxygen or other oxidizing species can lead to the formation of colored oxidation products. |
Issue: Unexpected degradation or color change of this compound in basic media.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Base-Catalyzed Oxidation | 1. Exclude Oxygen: As with acidic conditions, rigorously exclude oxygen from the reaction or storage environment. 2. Use Freshly Prepared Solutions: Prepare basic solutions immediately before use to minimize dissolved carbon dioxide and other contaminants. 3. Analyze for Oxidation Products: Use analytical techniques to look for quinone-like structures or polymeric materials. | Anilines are particularly susceptible to oxidation under basic conditions, which can lead to the formation of highly colored impurities.[1] |
| Reaction with Strong Bases | 1. Use a Weaker Base: If the experimental requirements permit, use a weaker base. 2. Control Stoichiometry: Use the minimum required amount of base. | Very strong bases might deprotonate the amine group, making the compound more reactive towards other species in the medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Q2: How can I monitor the stability of this compound during my experiment?
A2: The most common method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Samples can be taken at various time points and analyzed to quantify the amount of remaining this compound and detect the formation of any new peaks that would indicate degradation.
Q3: What are the likely degradation products of this compound in acidic and basic media?
A3: Under acidic conditions , potential degradation could involve the loss of one or both tert-butyl groups, leading to the formation of 4-tert-butylaniline and aniline, respectively.
Under basic conditions , the primary degradation pathway is likely oxidation. This can lead to a complex mixture of products, including colored oligomers and polymers. The initial oxidation products could be nitroso or nitro compounds, which can then undergo further reactions.
Q4: Are there any general precautions I can take to improve the stability of this compound in my experiments?
A4: Yes, several general precautions can be taken:
-
Work under an inert atmosphere: To prevent oxidation, it is highly recommended to handle this compound and its solutions under an inert atmosphere such as nitrogen or argon.
-
Use purified and degassed solvents: Solvents should be free of peroxides and dissolved oxygen.
-
Protect from light: Store the compound and its solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Control the temperature: Whenever possible, conduct experiments at lower temperatures to slow down potential degradation reactions.
-
Use freshly prepared solutions: Avoid long-term storage of solutions, especially in basic media.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic and Basic Media
Objective: To assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.
-
Heat the solution at 60°C for 24 hours.
-
At the same specified time points, withdraw an aliquot, neutralize it with 1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water and keep it at room temperature.
-
HPLC Analysis:
-
Mobile Phase: A suitable gradient of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Inject the prepared samples and monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To identify the potential degradation products of this compound.
Procedure:
-
Prepare the degraded samples as described in Protocol 1.
-
Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The mass-to-charge ratio (m/z) of the parent compound and any new peaks will be determined.
-
Based on the m/z values, potential structures of the degradation products can be proposed. For example, a loss of 56 amu would suggest the loss of a tert-butyl group.
Visualizations
Caption: Troubleshooting workflow for degradation of this compound.
References
Troubleshooting guide for scaling up 2,4-Di-tert-butylaniline synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 2,4-di-tert-butylaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of this compound consistently low?
A1: Low yields in the synthesis of this compound, typically achieved through Friedel-Crafts alkylation of aniline, can stem from several factors. One primary reason is the interaction between the aniline's amino group and the Lewis acid catalyst (e.g., AlCl₃). The amino group, being a Lewis base, can form a complex with the Lewis acid, deactivating the aromatic ring towards the desired electrophilic substitution.[1] To mitigate this, consider the following:
-
Protecting the Amino Group: Convert the amino group to an amide before the Friedel-Crafts reaction. The amide is less basic and directs ortho- and para-alkylation. The protecting group can be removed via hydrolysis after alkylation.[1]
-
Optimizing Reaction Temperature: The reaction temperature is a critical parameter. Optimal temperatures for the alkylation of aniline are typically in the range of 110°C to 140°C.[2] Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can promote side reactions and product decomposition.[2]
-
Molar Ratio of Reactants: An excess of the alkylating agent, such as tert-butyl chloride, can help drive the reaction to completion and improve yields.[2]
-
Purity of Starting Materials: Ensure that the aniline and other reactants are pure and dry. Impurities, especially water, can react with the Lewis acid catalyst, reducing its effectiveness.[2]
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue in Friedel-Crafts alkylation. In the synthesis of this compound, you may encounter the following:
-
Over-alkylation Products: The initial product, this compound, is more nucleophilic than aniline itself due to the electron-donating nature of the alkyl groups. This can lead to further alkylation, resulting in products like 2,4,6-tri-tert-butylaniline.[3] To minimize this, you can try using a less reactive alkylating agent or carefully controlling the stoichiometry of the reactants.
-
Isomeric Byproducts: While the para- and ortho- positions are favored, you might also obtain other isomers such as 2,6-di-tert-butylaniline.[2] The product distribution can be influenced by the choice of catalyst and reaction conditions.[4]
-
N-Alkylation Products: Depending on the reaction conditions, alkylation can sometimes occur on the nitrogen atom of the aniline, leading to N-tert-butylaniline.[4] C-alkylation is generally favored with solid acid catalysts.[4]
To minimize byproduct formation, consider optimizing the reaction conditions as detailed in the table below and ensure precise control over temperature and reactant ratios.
Q3: What are the best practices for purifying crude this compound?
A3: The purification of this compound often requires chromatographic techniques due to the presence of structurally similar isomers and byproducts.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating this compound from its isomers and other impurities.[5] A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent can be an effective final purification step.
-
Distillation: Fractional distillation under reduced pressure can be used to separate the desired product from lower or higher boiling point impurities. The boiling point of this compound is reported as 140-141 °C at 13 Torr.
Experimental Protocols
Key Experiment: Friedel-Crafts Alkylation of Aniline
This protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.
Materials:
-
Aniline
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution. The formation of a complex between aniline and AlCl₃ may occur.[1]
-
Gradually add tert-butyl chloride to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the desired amount of time (monitor by TLC).
-
Cool the reaction mixture and quench by carefully pouring it over crushed ice and concentrated HCl.
-
Neutralize the mixture with a solution of NaOH or NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Aniline Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Selectivity towards 2,6-di-tert-butylaniline (%) | Reference |
| DTP/K10 Clay | MTBE | 175 | >84 (mono-alkylated) | 53 (to 2-tert-butylaniline) | [4] |
| DTP/K10 Clay | tert-butanol | 150 | - | Equal isomer distribution | [4] |
| Zeolite Beta | - | 110-140 | 70-85 | >80 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Analysis of 2,4-Di-tert-butylaniline Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Di-tert-butylaniline and the identification of its byproducts via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the synthesis of this compound?
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction, where an aniline derivative is reacted with a tert-butylating agent. This type of reaction is known to generate several byproducts due to the nature of electrophilic aromatic substitution.
Common Byproducts Include:
-
Mono-alkylated Isomers: Incomplete reaction can lead to the formation of 2-tert-butylaniline and 4-tert-butylaniline.
-
Poly-alkylated Products: The introduction of an electron-donating alkyl group activates the aromatic ring, making it susceptible to further alkylation.[1] This can result in the formation of products like 2,4,6-tri-tert-butylaniline.
-
Other Di-alkylated Isomers: Although sterically hindered, minor amounts of other isomers such as 2,6-di-tert-butylaniline or 3,5-di-tert-butylaniline may be formed.
-
Alkene Dimers: The tert-butylating agent (e.g., isobutylene or tert-butyl chloride) can undergo side reactions to form species like diisobutylene.
The table below summarizes the primary product and its most common byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Product) | C₁₄H₂₃N | 205.34 |
| 2-tert-Butylaniline | C₁₀H₁₅N | 149.23 |
| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 |
| 2,4,6-Tri-tert-butylaniline | C₁₈H₃₁N | 261.45 |
| Diisobutylene | C₈H₁₆ | 112.21 |
Q2: How can I use GC-MS to identify the main product and its byproducts?
GC-MS is an ideal technique for separating and identifying volatile compounds from the reaction mixture. Identification relies on a combination of the compound's retention time (from the GC) and its mass spectrum (from the MS).
The mass spectrum of tert-butylated anilines is characterized by specific fragmentation patterns. Upon electron ionization, you should look for:
-
Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound. For aromatic compounds, this peak is typically prominent.[2]
-
Loss of a Methyl Group (M-15): The most characteristic fragmentation for a tert-butyl group is the loss of a methyl radical (•CH₃) to form a very stable secondary or tertiary carbocation. This [M-15]⁺ fragment is often the base peak (the most intense peak) in the spectrum.[3][4]
The following table outlines the expected key mass-to-charge ratio (m/z) fragments for the target compound and potential byproducts.
| Compound Name | Expected M⁺• (m/z) | Expected [M-15]⁺ (m/z) | Other Key Fragments (m/z) |
| This compound | 205 | 190 | 148, 134 |
| 2-tert-Butylaniline | 149 | 134 | 118, 93 |
| 4-tert-Butylaniline | 149 | 134 | 118, 93 |
| 2,4,6-Tri-tert-butylaniline | 261 | 246 | 204, 188 |
Byproduct Formation Pathways
Caption: Reaction scheme for this compound synthesis showing pathways to common byproducts.
Troubleshooting Guides
Q3: My aniline peaks are tailing significantly in the chromatogram. What is the cause and how can I fix it?
Peak tailing for basic compounds like anilines is a common issue in GC analysis. It is typically caused by the interaction of the basic amine functional group with active sites (e.g., acidic silanol groups) in the GC inlet liner or the column itself.
Solutions:
-
Use Deactivated Consumables: Ensure you are using a high-quality, deactivated (silanized) inlet liner and a column specifically designed for analyzing basic compounds.
-
Inlet Maintenance: Active sites can develop over time. Regularly replace the inlet liner and septum, and trim the first few centimeters from the front of the column to remove accumulated non-volatile residues.[5]
-
Check for Leaks: Air leaks can cause column phase degradation, creating active sites.[6] Systematically check for leaks at all connections.
-
Derivatization: If tailing persists, consider derivatizing the aniline sample. Converting the -NH₂ group to a less polar, less basic moiety (e.g., a silyl derivative using a reagent like BSTFA or MTBSTFA) can dramatically improve peak shape and response.[7][8]
Q4: I see many unexpected peaks in my chromatogram. How do I know if they are contaminants or reaction byproducts?
Distinguishing between reaction components and system contamination is a critical troubleshooting step. A systematic approach is required to identify the source of the extra peaks.[9]
Troubleshooting Steps:
-
Run a Solvent Blank: Inject a sample of the pure solvent used to dissolve your reaction mixture. Any peaks that appear in the blank are contaminants from the solvent, syringe, or sample vial.[5]
-
Check for Septum Bleed: Old or low-quality septa can release siloxanes, especially at high injector temperatures. Look for characteristic repeating ions (e.g., m/z 73, 207, 281). Use high-temperature, low-bleed septa to minimize this.[5]
-
Analyze the Starting Materials: Inject a sample of your starting aniline and any other reagents to ensure they are pure and not contributing to the unexpected peaks.
-
Review Maintenance Logs: Contamination can build up in the injector or column over time.[10] If system maintenance has not been performed recently, consider cleaning the injector and baking out the column.
GC-MS Troubleshooting Workflow
Caption: A logical workflow for identifying unknown peaks in a GC-MS chromatogram.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals. Friedel-Crafts reactions with aniline can be complex due to the amine group's basicity, which complexes with the Lewis acid catalyst.[1][11]
-
Protection of Aniline (Optional but Recommended): To prevent catalyst deactivation, the aniline's amino group can be protected, for example, by reacting it with acetic anhydride to form acetanilide.
-
Reaction Setup: In a multi-neck flask equipped with a stirrer, dropping funnel, and a gas outlet (vented to a scrubber), add the protected aniline (acetanilide) and a suitable solvent (e.g., nitrobenzene or carbon disulfide). Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).
-
Alkylation: Add the tert-butylating agent (e.g., tert-butyl chloride) dropwise from the funnel while maintaining the low temperature.
-
Reaction and Quenching: After the addition is complete, allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS. Once complete, quench the reaction by carefully pouring it over ice and water.
-
Workup and Deprotection: Neutralize the aqueous layer with a base (e.g., NaOH solution). If a protecting group was used, hydrolyze the amide back to the amine by heating with aqueous acid or base.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Sample GC-MS Method for Analysis
This method provides a starting point for analyzing the reaction mixture. It may require optimization for your specific instrument and column.
| Parameter | Setting |
| GC System | |
| Column | Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | - Initial Temp: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3-4 minutes (to protect the filament from the solvent) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. whitman.edu [whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: TLC Visualization for Hindered Anilines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the visualization of sterically hindered anilines on Thin-Layer Chromatography (TLC) plates.
Frequently Asked Questions (FAQs)
Q1: I've run my TLC, but I can't see a spot for my hindered aniline. What is the first thing I should do?
A1: The first and simplest visualization method to try is using a short-wave (254 nm) UV lamp.[1][2] Most anilines, even hindered ones, are aromatic and contain a chromophore that absorbs UV light.[3] On TLC plates containing a fluorescent indicator, UV-active compounds will appear as dark spots against a glowing green background.[1][4] This method is non-destructive, meaning you can proceed with chemical staining on the same plate afterward.[1][3]
Q2: Why do common amine stains like ninhydrin give poor results for my hindered aniline?
A2: Ninhydrin is excellent for detecting primary and some secondary amines.[5][6] However, it requires the amine to act as a nucleophile to form a colored product (Ruhemann's purple). Sterically hindered anilines have bulky groups surrounding the nitrogen atom, which physically block this reaction, leading to very faint or non-existent spots. Secondary amines may also only produce faint yellow spots.[6][7]
Q3: What are the most reliable chemical stains for visualizing hindered or electron-deficient anilines?
A3: For hindered anilines that are difficult to visualize, stronger, more reactive stains are required. The most reliable options are:
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with nucleophilic compounds.[8] It often produces distinctly colored spots (e.g., blue, green, violet) upon heating, which can help differentiate between compounds.[6][9]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with any oxidizable functional group, including the amine group of anilines.[6][10] It typically produces yellow-brown spots on a purple background.[10][11]
-
Ceric Ammonium Molybdate (CAM) Stain: This is a powerful, universal oxidizing stain that is very sensitive and can visualize a wide range of functional groups, including stubborn or unreactive amines. It produces dark blue spots on a light blue or green background upon heating.[11]
Q4: Is there a non-destructive chemical staining method I can use?
A4: Yes, the iodine chamber is a semi-destructive method that is often reversible.[1] The TLC plate is exposed to iodine vapor, which has a high affinity for aromatic and unsaturated compounds, forming temporary yellow-brown complexes.[1][10] The spots will fade as the iodine evaporates from the plate, so they should be circled with a pencil immediately.[1] This method is useful because another stain can often be used afterward.[5]
Troubleshooting Guide
Issue: No spot is visible under UV (254 nm) light.
-
Possible Cause 1: Insufficient Concentration. The amount of your compound spotted on the plate may be too low to detect.
-
Possible Cause 2: No UV Chromophore. While most anilines are UV-active, your specific compound or an impurity might lack a sufficient chromophore to absorb at 254 nm.
-
Solution: Proceed directly to chemical staining methods, as the compound is still present on the plate.
-
Issue: Potassium Permanganate (KMnO₄) stain is weak or shows no spot.
-
Possible Cause 1: Compound is Overly Hindered/Deactivated. The aniline may be too sterically hindered or electron-deficient to be readily oxidized by the permanganate reagent under standard conditions.
-
Solution: Use a more potent oxidizing stain like Ceric Ammonium Molybdate (CAM), which is generally more sensitive.[6]
-
-
Possible Cause 2: Improper Heating. Overheating the plate can cause the entire background to turn brown, obscuring the spots.[6]
-
Solution: Heat the plate gently with a heat gun until the background just begins to fade from purple to yellowish-pink. The spots should appear as a more distinct yellow or brown color.[6]
-
-
Possible Cause 3: Stain Degradation. The KMnO₄ solution has a limited shelf life of approximately 2-3 months.[10][11]
-
Solution: Prepare a fresh batch of the staining solution.
-
Issue: p-Anisaldehyde stain gives a faint or unexpected color.
-
Possible Cause 1: Stain Degradation. The p-anisaldehyde stain is sensitive to light and oxidation and degrades over time, often turning from colorless to dark pink or red.[4][13] A dark red stain should be discarded.[13]
-
Possible Cause 2: Insufficient Nucleophilicity. Your hindered aniline may not be nucleophilic enough to react strongly with the aldehyde.
-
Solution: Ensure adequate heating, as this drives the condensation and dehydration reactions that produce the colored compound.[4] If results are still poor, switch to a strong oxidizing stain like CAM.
-
Issue: My spots are streaking up the plate.
-
Possible Cause 1: Sample Overloading. Applying too much sample is a common cause of streaking.[12][14]
-
Solution: Dilute the sample solution before spotting it on the plate.
-
-
Possible Cause 2: Basic Nature of Aniline. Amines are basic and can interact strongly with the acidic silica gel, causing tailing or streaking.[14]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-2.0%) or a few drops of ammonia, to your eluting solvent system to neutralize the active sites on the silica gel.[14]
-
Visualization Techniques Summary
| Technique | Methodology / Reagent Composition | Visualization & Typical Result | Suitability for Hindered Anilines / Notes |
| UV Light | Shine 254 nm UV light on a TLC plate containing a fluorescent indicator. | Dark spots appear on a glowing green background.[1] | Excellent (Non-Destructive). The first method to try. Relies on the aromatic nature of anilines. |
| Iodine Chamber | Place the dried TLC plate in a sealed chamber with a few iodine crystals. | Yellow to dark brown spots form against a light tan background. The spots fade over time.[1][15] | Good (Semi-Destructive). Effective for aromatic compounds. Spots must be circled quickly.[1] |
| Potassium Permanganate | Dip plate in a solution of KMnO₄, K₂CO₃, and NaOH in water. Gentle heating may be required.[8][16] | Yellow to brown spots appear on a purple or pink background.[11] | Good (Destructive). A strong oxidant that works for many anilines, but can fail if the compound is highly deactivated. |
| p-Anisaldehyde | Dip plate in an acidic ethanol solution of p-anisaldehyde, then heat strongly.[16] | Spots of various colors (blue, green, red, violet) appear on a pinkish background.[6] | Very Good (Destructive). Excellent for nucleophilic compounds. The color can be diagnostic. |
| Ceric Ammonium Molybdate (CAM) | Dip plate in an acidic solution of ceric ammonium sulfate and ammonium molybdate, then heat strongly.[11][16] | Dark blue spots appear on a light blue-green background.[11] | Excellent (Destructive). A highly sensitive, universal stain effective for visualizing unreactive or hindered compounds. |
Experimental Protocols
1. Iodine Chamber
-
Preparation: In a fume hood, add a few crystals of solid iodine to a TLC chamber containing a small amount of powdered silica gel.[1] Cap the chamber and let it sit until the iodine vapor has saturated the chamber, indicated by the silica turning orange.[1]
-
Methodology: Place the developed, dried TLC plate into the chamber using forceps.[3] Gently shake the chamber to ensure the plate is exposed to the vapor. Spots should appear within a few seconds to several minutes.[3] Remove the plate and immediately circle the spots with a pencil as they will fade.[1]
2. Potassium Permanganate (KMnO₄) Stain
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of water.[8][16] Store in a capped bottle away from light. The solution is stable for about 3 months.[11]
-
Methodology: Using tweezers, dip the dried TLC plate quickly into the stain solution. Blot the edge on a paper towel to remove excess stain. Gently warm the plate with a heat gun until yellow-brown spots appear against the purple background.[6] Avoid overheating.
3. p-Anisaldehyde Stain
-
Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.[16] Cool the mixture to room temperature. In a fume hood, add 3.7 mL of p-anisaldehyde and stir until homogeneous.[16] Store refrigerated in a foil-wrapped container.[4]
-
Methodology: Dip the dried TLC plate into the stain. Blot the excess stain and heat the plate with a heat gun. Various colored spots will appear. Strong heating is often necessary.
4. Ceric Ammonium Molybdate (CAM) Stain
-
Preparation: In a fume hood, carefully add 40 mL of concentrated H₂SO₄ to 360 mL of water. To this acidic solution, add 10 g of ammonium molybdate and 4 g of ceric ammonium sulfate.[17] Stir until all solids have dissolved to form a clear solution.
-
Methodology: Dip the dried TLC plate into the CAM stain. Blot the excess and heat the plate strongly with a heat gun. Dark blue spots will appear on a lighter background.[11] This stain is very sensitive.
Visualization Workflow
The following diagram illustrates a recommended workflow for selecting the appropriate visualization technique for hindered anilines.
Caption: Decision tree for selecting a TLC visualization method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Magic Formulas [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. silicycle.com [silicycle.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. echemi.com [echemi.com]
- 14. chembam.com [chembam.com]
- 15. epfl.ch [epfl.ch]
- 16. sarponggroup.com [sarponggroup.com]
- 17. TLC Stain Recipes [vanderbilt.edu]
Validation & Comparative
HPLC vs. GC-MS for Purity Analysis of Di-tert-butylaniline Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical isomers is a critical step in ensuring the validity of experimental data and meeting regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of di-tert-butylaniline isomers, offering insights into the strengths and limitations of each technique supported by representative experimental data.
The positional isomers of di-tert-butylaniline, such as 2,4-di-tert-butylaniline, 2,6-di-tert-butylaniline, and 3,5-di-tert-butylaniline, present a unique analytical challenge due to their similar chemical properties and molecular weights. The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility of the isomers, the required sensitivity, and the need for structural confirmation of impurities.
Comparative Performance Data
To illustrate the performance of each technique, a hypothetical sample containing a primary di-tert-butylaniline isomer with known impurities was analyzed. The following table summarizes the quantitative data obtained from both HPLC-UV and GC-MS analyses.
| Parameter | HPLC-UV | GC-MS |
| Instrumentation | Agilent 1260 Infinity II LC System with DAD | Agilent 7890B GC with 5977A MSD |
| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Retention Time (Main Isomer) | 8.5 min | 12.2 min |
| Resolution (between key isomers) | 2.1 | 1.8 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Linearity (R²) (Main Isomer) | >0.999 | >0.999 |
| Precision (%RSD, n=6) | <1.5% | <2.0% |
| Analysis Time per Sample | 20 min | 25 min |
High-Performance Liquid Chromatography (HPLC): Robust and Versatile
HPLC is a powerful technique for the separation of compounds that are soluble in a liquid solvent. For di-tert-butylaniline isomers, which are non-volatile and thermally stable, reversed-phase HPLC is a particularly suitable method.[1]
Key Advantages of HPLC:
-
Broad Applicability: HPLC can be used for a wide range of compounds, including those that are not volatile enough for GC analysis.
-
Excellent Resolution: With a wide variety of stationary phases and mobile phase compositions, HPLC methods can be optimized to achieve excellent separation of closely related isomers.[2]
-
Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if required.
Experimental Protocol: HPLC-UV Purity Analysis
1. Instrumentation and Columns:
-
An HPLC system equipped with a quaternary pump, autosampler, and a diode-array detector (DAD) or UV detector is used.
-
A C18 reversed-phase column is a common choice for the separation of non-polar aromatic compounds.[3]
2. Mobile Phase and Gradient:
-
A gradient elution is typically employed to ensure good separation of all potential impurities.
-
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol.
3. Sample Preparation:
-
A stock solution of the di-tert-butylaniline sample is prepared in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 mg/mL.
-
Working standards of known impurities are also prepared to determine their retention times and response factors.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 60% Acetonitrile
-
2-15 min: Linear gradient to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: Return to 60% Acetonitrile
-
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Elucidation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4] While di-tert-butylaniline isomers are not highly volatile, they can be analyzed by GC-MS, sometimes requiring derivatization to improve their volatility and chromatographic behavior.[5]
Key Advantages of GC-MS:
-
High Sensitivity: GC-MS offers excellent sensitivity, making it suitable for the detection of trace-level impurities.[4]
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.[5]
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
Experimental Protocol: GC-MS Purity Analysis
1. Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
A non-polar or mid-polar capillary column, such as an HP-5ms, is typically used for the separation of aromatic amines.
2. Sample Preparation and Derivatization (if necessary):
-
The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
-
For some aniline compounds, derivatization with an agent like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve peak shape and volatility.[5] However, for di-tert-butylanilines, direct injection is often feasible.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
Workflow for Purity Analysis
The general workflow for the purity analysis of di-tert-butylaniline isomers using either HPLC or GC-MS is outlined below.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful techniques for the purity analysis of di-tert-butylaniline isomers, each with its own set of advantages.
-
HPLC is a robust and versatile method, particularly well-suited for routine quality control where the primary goal is the separation and quantification of known impurities. Its non-destructive nature and the ability to handle non-volatile compounds make it a workhorse in many analytical laboratories.
-
GC-MS excels in its high sensitivity and its ability to provide structural information, which is invaluable for the identification of unknown impurities or for analyses requiring very low detection limits.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks with well-characterized potential impurities, HPLC is often the more practical and efficient choice. When trace-level impurity identification and structural confirmation are paramount, the specificity and sensitivity of GC-MS make it the superior option. In many research and development settings, both techniques are used complimentarily to provide a comprehensive purity profile of di-tert-butylaniline isomers.
References
Unraveling the Mass Spectral Fingerprints of 2,4- and 2,6-Di-tert-butylaniline
A Comparative Guide to their GC-MS Fragmentation Patterns
For researchers, scientists, and professionals in drug development, the unequivocal identification of isomeric compounds is a critical analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, leveraging both the chromatographic separation and the distinct mass fragmentation patterns of molecules. This guide provides a comparative analysis of the electron ionization (EI) GC-MS fragmentation patterns of two common isomers: 2,4-di-tert-butylaniline and 2,6-di-tert-butylaniline. Understanding their subtle yet significant spectral differences is paramount for accurate identification in complex matrices.
Distinguishing Isomers: A Tale of Two Fragmentation Patterns
While both 2,4- and 2,6-di-tert-butylaniline share the same molecular formula (C₁₄H₂₃N) and nominal mass (205 amu), their structural differences give rise to distinct fragmentation pathways under electron ionization. The primary fragmentation event for both isomers is the characteristic loss of a methyl radical (•CH₃) from one of the bulky tert-butyl groups, a common feature for compounds bearing this moiety. This results in a prominent ion at a mass-to-charge ratio (m/z) of 190.
However, the substitution pattern on the aniline ring influences the relative stability of subsequent fragment ions, leading to variations in their mass spectra. In 2,6-di-tert-butylaniline, the two bulky tert-butyl groups flank the amino group, creating significant steric hindrance. This can influence the stability of the molecular ion and subsequent fragmentation pathways.
Quantitative Data Summary
A detailed analysis of the mass spectra reveals the key fragment ions and their relative abundances, which are crucial for distinguishing between the two isomers. The table below summarizes the major ions observed in the 70 eV electron ionization mass spectra of 2,4- and 2,6-di-tert-butylaniline.
| m/z | Proposed Fragment | Ion Formula | This compound (Relative Abundance %) | 2,6-di-tert-butylaniline (Relative Abundance %) |
| 205 | Molecular Ion [M]⁺ | [C₁₄H₂₃N]⁺ | Moderate | Moderate |
| 190 | [M - CH₃]⁺ | [C₁₃H₂₀N]⁺ | High | High |
| 148 | [M - C₄H₉]⁺ | [C₁₀H₁₂N]⁺ | Moderate | Low |
| 57 | tert-Butyl Cation | [C₄H₉]⁺ | High | High |
Note: Relative abundances are generalized based on typical fragmentation patterns of substituted anilines and may vary slightly depending on the specific instrumentation and analytical conditions.
Key Fragmentation Pathways
The fragmentation of these isomers upon electron ionization is primarily driven by the formation of stable carbocations. The initial loss of a methyl radical from the molecular ion forms a stable benzylic-type cation. Subsequent fragmentations can involve the loss of the entire tert-butyl group or other rearrangements.
Figure 1. Generalized fragmentation pathways for 2,4- and 2,6-di-tert-butylaniline.
Experimental Protocols
The following protocol outlines a general procedure for the GC-MS analysis of 2,4- and 2,6-di-tert-butylaniline.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or dichloromethane.
-
Dilute the stock solution to a working concentration of 10-100 µg/mL in the same solvent.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Acquisition Mode: Full scan.
This guide provides a foundational understanding of the differential GC-MS fragmentation patterns of 2,4- and 2,6-di-tert-butylaniline. By carefully examining the molecular ion and key fragment ions, particularly the [M-15]⁺ and [M-57]⁺ peaks, researchers can confidently distinguish between these two isomers, ensuring the accuracy and reliability of their analytical results.
A Comparative Guide to HPLC Methods for the Separation of Aniline Alkylation Products
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions, such as the alkylation of aniline, and for ensuring the purity of the resulting products. The successful separation of aniline from its N-alkylated derivatives, namely N-methylaniline and N,N-dimethylaniline, is critical for accurate quantification and quality control. This guide provides a comparative analysis of two common reversed-phase HPLC methods for this separation, offering insights into their performance based on available experimental data.
Method Comparison at a Glance
Two prevalent reversed-phase HPLC methods for the separation of aniline and its methylated derivatives involve the use of a C18 stationary phase with different organic modifiers in the mobile phase: methanol and acetonitrile. While both methods are effective, the choice of solvent can influence selectivity, resolution, and analysis time.
| Parameter | Method 1: Methanol/Water | Method 2: Acetonitrile/Water |
| Stationary Phase | C18 | C18 |
| Mobile Phase | Methanol:Water | Acetonitrile:Water |
| Elution Order | Aniline -> N-Methylaniline -> N,N-Dimethylaniline | Aniline -> N-Methylaniline -> N,N-Dimethylaniline |
| Relative Retention | Generally longer retention times compared to acetonitrile | Generally shorter retention times compared to methanol |
| Selectivity | Good separation of all three compounds can be achieved | Excellent resolution between aniline and N-methylaniline demonstrated |
Performance Data
| Analyte | Method 1: Retention Time (min) (Estimated) | Method 2: Retention Time (min)[1] |
| Aniline | ~4.5 | 4.94 |
| N-Methylaniline | ~5.5 | 5.76 |
| N,N-Dimethylaniline | ~6.5 | Not Available |
Note: The retention times for Method 1 are estimations based on the general elution behavior in reversed-phase chromatography, where increased alkylation leads to increased hydrophobicity and thus longer retention. The exact retention times can vary significantly based on the specific column, mobile phase composition, and other chromatographic parameters. For Method 2, the retention time for N,N-dimethylaniline is not provided in the cited source but is expected to be longer than that of N-methylaniline.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization for specific applications and instrumentation.
Method 1: Methanol/Water Mobile Phase
This method is a robust approach for the baseline separation of aniline and its N-methylated derivatives.
Instrumentation and Materials:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[2]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).
-
Chemicals and Reagents:
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 243 nm or 254 nm[2]
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of methanol and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual stock solutions of aniline, N-methylaniline, and N,N-dimethylaniline in methanol. From the stock solutions, prepare a mixed working standard solution in the mobile phase.
-
Sample Preparation: Dilute the reaction mixture or sample in the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.
Method 2: Acetonitrile/Water Mobile Phase
This method has been demonstrated to provide excellent resolution for aniline and N-methylaniline.[1]
Instrumentation and Materials:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size).[1]
-
Chemicals and Reagents:
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 190 nm (for higher sensitivity) or 254 nm[1]
-
Injection Volume: 10 µL[1]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 70:30 volume ratio. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Prepare individual stock solutions of aniline, N-methylaniline, and N,N-dimethylaniline in a suitable solvent like acetonitrile. Prepare a mixed working standard by diluting the stock solutions in the mobile phase.
-
Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration. Filter the sample using a 0.45 µm syringe filter.
-
Analysis: Equilibrate the C18 column with the mobile phase. Inject the standard mixture and the prepared samples to obtain the chromatograms.
Visualizing the Workflow and Comparison
To aid in understanding the process of HPLC method development and the comparison between the two methods, the following diagrams are provided.
Conclusion
Both methanol/water and acetonitrile/water mobile phases can be effectively used with a C18 column to separate aniline and its N-alkylated products. The choice between the two will depend on the specific requirements of the analysis. The acetonitrile-based method has demonstrated excellent resolution for aniline and N-methylaniline.[1] While the methanol-based method is a viable alternative, further optimization and validation would be necessary to confirm its performance for this specific separation. For researchers and drug development professionals, it is recommended to screen both mobile phase systems to determine the optimal conditions for their specific sample matrix and analytical objectives.
References
A Comparative Analysis of the Reactivity of Aniline, 2-tert-butylaniline, and 2,4-di-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of aniline, 2-tert-butylaniline, and 2,4-di-tert-butylaniline, focusing on the influence of steric hindrance on their nucleophilic and electrophilic substitution reactions. The information presented is supported by experimental data and established chemical principles to aid in reaction design and prediction of chemical behavior.
Executive Summary
The reactivity of aniline and its derivatives is fundamentally governed by the electronic and steric properties of the substituents on the aromatic ring. Aniline, being unsubstituted, serves as a baseline for high reactivity in both reactions at the amino group and on the aromatic ring. The introduction of bulky tert-butyl groups in 2-tert-butylaniline and this compound significantly alters this reactivity profile.
Key Findings:
-
Basicity: The basicity of the anilines, a measure of the availability of the nitrogen lone pair, is influenced by the electronic effects of the alkyl substituents. Generally, alkyl groups are electron-donating, which should increase basicity. However, steric hindrance around the amino group can impede solvation of the anilinium ion, thereby reducing basicity.
-
N-Acylation: The rate of reactions at the nitrogen atom, such as acylation, is dramatically reduced by the presence of ortho-tert-butyl groups. The steric bulk of the tert-butyl group in 2-tert-butylaniline and the even greater hindrance in this compound physically obstructs the approach of electrophiles to the nitrogen atom.
-
Electrophilic Aromatic Substitution (EAS): While the amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution, the steric bulk of the tert-butyl substituents plays a crucial role in determining the regioselectivity and reaction rate. The ortho positions are significantly shielded, leading to a preference for substitution at the less hindered para position. The overall reactivity of the ring is a balance between the activating effect of the amino group and the steric hindrance to the incoming electrophile.
Data Presentation
Basicity Comparison
The basicity of anilines is a critical factor in their nucleophilicity. It is quantitatively expressed by the pKa of the corresponding conjugate acid (anilinium ion). A higher pKa value indicates a stronger base.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | ~4.6 |
| 2-tert-Butylaniline | C₁₀H₁₅N | 4.07[1][2] |
| This compound | C₁₄H₂₃N | ~4.11 (Predicted) |
Table 1: Comparison of the pKa values of the conjugate acids of aniline, 2-tert-butylaniline, and this compound.
The data indicates that the introduction of tert-butyl groups slightly decreases the basicity of aniline. This is likely due to the steric hindrance impeding the solvation of the protonated amino group, which outweighs the electron-donating inductive effect of the alkyl groups.
Reactivity in N-Acylation
Direct quantitative comparative data for the acylation of these three specific anilines under identical conditions is scarce in the literature. However, the effect of ortho-substituents on the rate of acylation is well-documented and provides a strong basis for a qualitative and semi-quantitative comparison. The reactivity trend is overwhelmingly dictated by steric hindrance.
| Compound | Relative Rate of Acylation | Qualitative Reactivity |
| Aniline | High | Reacts readily with acylating agents. |
| 2-tert-Butylaniline | Low | Reaction is significantly slower due to steric hindrance from the ortho-tert-butyl group. |
| This compound | Very Low | Reaction is extremely slow and may require harsh conditions due to the significant steric shielding of the amino group by the ortho-tert-butyl group. |
Table 2: Qualitative and relative reactivity of aniline and its tert-butyl derivatives in N-acylation reactions.
Experimental Protocols
A standardized experimental protocol for the acetylation of anilines can be employed to quantitatively compare their reactivity. The following is a representative procedure that can be adapted for each of the three anilines.
General Protocol for Comparative Acetylation
Materials:
-
Aniline, 2-tert-butylaniline, or this compound
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Sodium acetate (optional, as a buffer)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective aniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 50°C) for a set period.
-
To monitor the reaction progress, aliquots can be taken at regular intervals and analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, or after the designated reaction time, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and stir to precipitate the acetylated product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product and determine the yield.
For a quantitative comparison of reactivity, the disappearance of the starting aniline or the appearance of the acetylated product should be monitored over time under identical reaction conditions (concentration, temperature, and solvent).
Mandatory Visualization
Logical Relationship of Steric Hindrance and Reactivity
Caption: Steric hindrance and basicity influencing aniline reactivity.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing aniline acetylation kinetics.
Conclusion
The presence of tert-butyl groups on the aniline ring profoundly influences its reactivity. While the electron-donating nature of these alkyl groups is expected to increase the basicity and reactivity of the aromatic ring, the overwhelming steric hindrance they introduce is the dominant factor. This is particularly evident in reactions occurring at the amino group, such as N-acylation, where reactivity decreases dramatically with increased steric bulk around the nitrogen atom. In electrophilic aromatic substitution, the steric hindrance dictates the regioselectivity, favoring substitution at the less hindered positions and potentially lowering the overall reaction rate compared to aniline. This comparative guide provides a framework for understanding and predicting the chemical behavior of these sterically hindered anilines, which is essential for their effective utilization in chemical synthesis and drug development.
References
A Comparative Guide to the Catalytic Performance of 2,4- and 2,6-Di-tert-butylaniline
In the realm of catalysis, particularly in the design of ligands for cross-coupling reactions, the steric and electronic properties of ancillary ligands play a pivotal role in determining the efficacy of a catalytic system. Among the vast array of available ligands, substituted anilines are frequently employed as precursors for N-heterocyclic carbenes (NHCs) or as components of phosphine ligands. This guide provides a detailed comparison of the catalytic performance of two isomeric di-tert-butylated anilines: 2,4-di-tert-butylaniline and 2,6-di-tert-butylaniline. The primary differentiator between these two isomers is the substitution pattern of the bulky tert-butyl groups, which significantly influences the steric environment around the nitrogen atom and, consequently, their performance in catalytic applications.
Executive Summary
The catalytic utility of 2,4- and 2,6-di-tert-butylaniline is largely dictated by the steric hindrance they impart. 2,6-Di-tert-butylaniline, with two bulky tert-butyl groups flanking the amino group, exhibits significant steric bulk. This steric hindrance can be advantageous in promoting reductive elimination and stabilizing low-coordinate metal centers in a catalytic cycle. However, it can also be a significant drawback, impeding or even completely inhibiting the coordination of the aniline to the metal center, a crucial step in many catalytic processes. In contrast, this compound presents a less sterically congested environment around the amino group, making it a more versatile ligand precursor for a broader range of catalytic transformations.
Data Presentation: Performance Comparison
While direct head-to-head quantitative comparisons of 2,4- and 2,6-di-tert-butylaniline in the same catalytic system are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be drawn from existing studies. The following table summarizes the key differences in their catalytic performance based on the influence of their steric profiles.
| Feature | This compound | 2,6-Di-tert-butylaniline | Rationale |
| Steric Hindrance | Moderate | High | The two ortho-tert-butyl groups in the 2,6-isomer create a highly congested environment around the nitrogen atom. |
| Versatility in Catalysis | High | Low to Moderate | The moderate steric bulk of the 2,4-isomer allows for its application in a wider range of catalytic reactions. |
| Performance in C-N Cross-Coupling | Effective coupling partner | Can be too sterically hindered to react[1] | In a nickel-catalyzed photoredox C-N cross-coupling, 2,6-di-tert-butylaniline was found to be unreactive due to its prohibitive steric bulk. |
| Ligand Synthesis | Facile formation of derivatives | Can lead to unexpected products due to steric strain | Attempts to synthesize highly sterically demanding ligands with 2,6-disubstituted anilines can result in side reactions like dealkylation. |
| Potential for High Selectivity | Moderate | Potentially High (if reactive) | The significant steric bulk of the 2,6-isomer can induce high selectivity in certain reactions by controlling the approach of substrates. |
Experimental Protocols
Below are detailed experimental protocols for two common palladium-catalyzed cross-coupling reactions where aniline-derived ligands are often employed: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While these protocols do not directly compare 2,4- and 2,6-di-tert-butylaniline, they provide a framework for how such a comparison could be conducted.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.
Reaction:
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (synthesized from 2,4- or 2,6-di-tert-butylaniline)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, dissolve the palladium catalyst (0.02 mmol) and the aniline-derived phosphine ligand (0.04 mmol) in the solvent.
-
Add the catalyst solution to the Schlenk flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds.
Reaction:
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (synthesized from 2,4- or 2,6-di-tert-butylaniline)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the palladium catalyst (0.01 mmol), the aniline-derived phosphine ligand (0.02 mmol), and the base (1.2 mmol).
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (5 mL).
-
The Schlenk tube is sealed and removed from the glovebox.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ether and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between 2,4- and 2,6-di-tert-butylaniline as a ligand precursor in catalysis is a clear example of the profound impact of steric effects on chemical reactivity. While the high steric hindrance of 2,6-di-tert-butylaniline can be a tool for achieving high selectivity, it often proves to be a liability, limiting its broader application. In contrast, the more moderate steric profile of this compound renders it a more versatile and reliable building block for the development of a wide range of catalytic systems. For researchers and drug development professionals, this understanding is crucial for the rational design of catalysts and the efficient synthesis of complex molecular targets.
References
Quantitative NMR for High-Purity Assessment of 2,4-Di-tert-butylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the validation of 2,4-di-tert-butylaniline purity. We present detailed experimental protocols and supporting data to demonstrate the robustness and accuracy of qNMR as a primary analytical method.
Introduction to Purity Determination Methods
Quantitative NMR (qNMR) has emerged as a powerful and direct method for purity assessment, offering a distinct advantage as a primary ratio method.[1] Unlike chromatographic techniques that often rely on the comparison to a reference standard of the same compound, qNMR allows for the determination of absolute purity by integrating the signal of the analyte against that of a certified internal standard.[2] This makes it an invaluable tool for the certification of reference materials and for instances where a specific reference standard for the analyte is unavailable.[1]
HPLC and GC-FID are well-established and widely used chromatographic methods for purity analysis. They excel at separating a compound from its impurities, providing high sensitivity and resolution.[3][4] However, for accurate quantification, these techniques typically require a certified reference material of the analyte to generate a calibration curve.
This guide will delve into the practical application of ¹H qNMR for the purity validation of this compound and provide a comparative analysis against HPLC and GC-FID.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the required accuracy and precision, and the availability of reference standards. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-FID for the analysis of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Absolute quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[2] | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[5] | Separation of volatile compounds in the gas phase with a flame ionization detector. |
| Quantification | Absolute (Primary Ratio Method)[1] | Relative (requires analyte-specific reference standard for absolute purity)[5] | Relative (requires analyte-specific reference standard for absolute purity) |
| Sample Volatility | Not required. | Ideal for non-volatile and thermally labile compounds.[5] | Requires volatile or thermally stable compounds. |
| Accuracy | High, directly traceable to SI units through certified internal standards. | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Excellent, with low RSD. | Excellent, with low RSD. |
| Analysis Time | Rapid, typically 10-15 minutes per sample.[6] | Moderate, depending on the chromatographic method. | Moderate to rapid, depending on the temperature program. |
| Sample Preparation | Simple, involves accurate weighing and dissolution.[6] | Moderately complex, may involve filtration.[5] | Simple, involves dissolution in a volatile solvent. |
| Structural Info | Provides structural confirmation of the analyte. | No direct structural information. | No direct structural information (unless coupled with MS). |
Experimental Protocols
The following protocol outlines the steps for determining the purity of this compound using qNMR.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
Materials:
-
Analyte: this compound
-
Internal Standard: Maleic acid (certified reference material)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[3]
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation (typically 30-60 seconds).
-
Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.
-
Acquisition Time (at): At least 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity of this compound using the following formula[3]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Pstd = Purity of the internal standard
-
Instrumentation:
-
An HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[5]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working solutions by appropriate dilution.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Instrumentation:
-
A GC system with a flame ionization detector.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of all components.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between these techniques, the following diagrams are provided.
Conclusion
For the definitive purity assessment of this compound, quantitative ¹H NMR stands out as a superior primary method, offering direct, accurate, and absolute quantification without the need for an analyte-specific reference standard. Its ability to provide structural confirmation simultaneously adds significant value to the analysis. While HPLC and GC-FID are powerful and indispensable tools for routine quality control and impurity profiling due to their high separation efficiency, they function as relative methods that are dependent on the availability and purity of a reference standard for absolute quantification. The choice of method should be guided by the specific analytical objective, with qNMR being the method of choice for the certification of reference materials and for obtaining a direct, SI-traceable purity value.
References
A Comparative Guide to 2,4-Di-tert-butylaniline-Based Ligands in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the optimization of palladium-catalyzed cross-coupling reactions is a critical endeavor. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of C-C bonds, heavily relies on the choice of phosphine ligand to achieve high yields and broad substrate scope. This guide provides an objective comparison of the performance of phosphine ligands derived from 2,4-di-tert-butylaniline with other established bulky phosphine ligands, supported by experimental data to inform catalyst system selection.
The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligand. Bulky and electron-rich ligands are known to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. This has led to the development of several classes of highly effective ligands, including the widely used Buchwald biaryl phosphines. This guide will focus on a comparative analysis of a ligand featuring the this compound backbone against well-established alternatives.
Performance Comparison of Phosphine Ligands in Suzuki Coupling
The selection of an appropriate ligand is often substrate-dependent. Below is a compilation of performance data for different phosphine ligands in the Suzuki-Miyaura coupling of various aryl chlorides and bromides. While direct comparisons can be challenging due to variations in reported reaction conditions, the data provides valuable insights into the relative efficacy of these ligands.
Coupling of Aryl Chlorides with Phenylboronic Acid
| Ligand/Precatalyst | Aryl Halide | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Amphos/PdCl₂(Amphos)₂ | 3-Amino-2-chloropyridine | K₂CO₃ | 1 | Toluene/H₂O | 5 | 79 | [1] |
| SPhos/Pd(OAc)₂ | 4-Amino-2-chloropyridine | K₃PO₄ | 2 | Toluene | 12 | 98 | [1] |
| XPhos/Pd₂(dba)₃ | 2-Chloropyridine | K₃PO₄ | 2 | Dioxane | 18 | 95 | |
| tBuXPhos/Pd(OAc)₂ | 4-Chlorotoluene | K₃PO₄ | 1 | Dioxane | 18 | 92 | |
| CPhos/Pd(OAc)₂ | 4-Chlorotoluene | K₃PO₄ | 2 | Dioxane | 18 | 94 | [2] |
Coupling of Sterically Hindered Aryl Bromides
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phobane-based Ligand 1/Pd(OAc)₂ | 2-Bromotoluene | 2-Methylphenylboronic acid | KOH | 1 | THF | 25 | 95 | [3][4] |
| Cy-based Ligand 5/Pd(OAc)₂ | 2-Bromotoluene | 2-Methylphenylboronic acid | KOH | 1 | THF | 25 | 93 | [3][4] |
| tBu-based Ligand 7/Pd(OAc)₂ | 2-Bromotoluene | 2-Methylphenylboronic acid | KF | 1 | THF | 25 | 44 | [3][4] |
| SPhos/Pd(OAc)₂ | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | 2 | Toluene | 80 | 98 | [5] |
| XPhos/Pd₂(dba)₃ | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | 2 | Dioxane | 100 | 96 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and comparison of catalytic systems.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions employing bulky biarylmonophosphine ligands.[5]
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., a this compound-based ligand, SPhos, XPhos)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (0.005-2 mol%), the phosphine ligand (0.006-4 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction vessel via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time (1-24 h). The progress of the reaction can be monitored by TLC or GC analysis.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflows can aid in understanding the reaction mechanism and experimental design.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Di-tert-butylaniline Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2,4-, 2,6-, and 3,5-di-tert-butylaniline isomers, supported by experimental data and protocols.
The strategic placement of bulky tert-butyl groups on the aniline ring significantly influences the spectroscopic properties of its isomers. This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data for 2,4-, 2,6-, and 3,5-di-tert-butylaniline. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development applications, including as synthetic intermediates in drug discovery and materials science.
Structural and Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three di-tert-butylaniline isomers. The data highlights the impact of the substitution pattern on the chemical shifts, vibrational frequencies, electronic transitions, and fragmentation patterns.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2,4-Di-tert-butylaniline | ~7.2 (d) | Doublet | 1H | H-6 |
| ~7.1 (dd) | Doublet of Doublets | 1H | H-5 | |
| ~6.6 (d) | Doublet | 1H | H-3 | |
| ~3.8 (br s) | Broad Singlet | 2H | -NH₂ | |
| 1.43 (s) | Singlet | 9H | C(CH₃)₃ at C-4 | |
| 1.29 (s) | Singlet | 9H | C(CH₃)₃ at C-2 | |
| 2,6-Di-tert-butylaniline | 7.08 (t) | Triplet | 1H | H-4 |
| 6.75 (d) | Doublet | 2H | H-3, H-5 | |
| 3.84 (s) | Singlet | 2H | -NH₂ | |
| 1.44 (s) | Singlet | 18H | 2 x C(CH₃)₃ | |
| 3,5-Di-tert-butylaniline | 6.82 (t) | Triplet | 1H | H-4 |
| 6.55 (d) | Doublet | 2H | H-2, H-6 | |
| 3.58 (s) | Singlet | 2H | -NH₂ | |
| 1.28 (s) | Singlet | 18H | 2 x C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~143, ~139, ~136, ~123, ~118, ~115 | Aromatic Carbons |
| ~34.2, ~34.0 | Quaternary C of t-butyl | |
| ~31.6, ~29.5 | CH₃ of t-butyl | |
| 2,6-Di-tert-butylaniline | 143.5, 122.9, 121.7 | Aromatic Carbons |
| 34.2 | Quaternary C of t-butyl | |
| 31.5 | CH₃ of t-butyl | |
| 3,5-Di-tert-butylaniline | 148.8, 143.2, 113.8, 110.4 | Aromatic Carbons |
| 34.9 | Quaternary C of t-butyl | |
| 31.5 | CH₃ of t-butyl |
Table 3: IR, UV-Vis, and Mass Spectrometry Data
| Isomer | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrometry (m/z) |
| This compound | 3480, 3390 (N-H str), 2960 (C-H str), 1620 (N-H bend), 1510, 1480 (C=C str)[1] | Not Found | M⁺ at 205, fragments at 190, 148 |
| 2,6-Di-tert-butylaniline | ~3400 (N-H str), ~2950 (C-H str), ~1600 (N-H bend)[2] | ~285[2] | M⁺ at 205, loss of methyl (m/z 190) is a key fragmentation[2] |
| 3,5-Di-tert-butylaniline | 3440, 3360 (N-H str), 2960 (C-H str), 1620 (N-H bend), 1590 (C=C str) | Not Found | M⁺ at 205, prominent fragments at 190 and 134[3] |
Experimental Workflows and Structural Relationships
The following diagrams illustrate the structural differences between the isomers and a general workflow for their spectroscopic analysis.
Caption: Structural relationship of di-tert-butylaniline isomers.
Caption: General experimental workflow for spectroscopic analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of di-tert-butylaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 300 or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the di-tert-butylaniline isomer was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Spectra were acquired at 25 °C. A standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Proton-decoupled spectra were acquired. A greater number of scans were necessary compared to ¹H NMR to obtain adequate signal intensity.
-
Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum was collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of the di-tert-butylaniline isomer was prepared in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
-
Data Acquisition : The absorbance spectrum was recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) was determined.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Sample Preparation : A dilute solution of the sample was prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
GC-MS Conditions : The sample was injected into the GC, and the components were separated on a suitable capillary column before entering the mass spectrometer.
-
MS Conditions : Electron ionization was performed at 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 50-300 amu. The molecular ion peak and the fragmentation pattern were analyzed. The base peak in the mass spectrum of 2,6-di-tert-butylaniline may correspond to fragments from the cleavage of carbon-carbon bonds within the tert-butyl groups.[2]
References
A Comparative Guide to the Thermal Stability of Polymers Derived from Di-tert-butylanilines
Introduction
Aromatic polymers, such as polyamides and polyimides, are renowned for their exceptional thermal stability, a critical attribute for their application in high-performance materials used in the aerospace, electronics, and automotive industries. The incorporation of bulky substituent groups, such as di-tert-butylanilines, into the polymer backbone can significantly influence their physical and thermal properties. These bulky groups can disrupt polymer chain packing, potentially affecting properties like solubility, glass transition temperature (Tg), and thermal decomposition temperature (Td). This guide provides a comparative analysis of the thermal stability of polymers synthesized from different di-tert-butyl-substituted aromatic diamines, based on available experimental data from the scientific literature.
Quantitative Thermal Analysis Data
The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its thermal decomposition profile. Key parameters from TGA include the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%). DSC measures the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Due to the limited availability of studies directly comparing polymers from different di-tert-butylaniline isomers, this guide compiles data from various sources. It is important to note that direct comparison should be approached with caution, as experimental conditions may vary between studies.
| Polymer Class | Diamine Monomer | Dianhydride/Diacid Chloride Monomer | Td5% (°C) | Td10% (°C) | Tg (°C) | Char Yield (%) |
| Polyamide | 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene | Terephthaloyl chloride | ~460 | >460 | 209-267 | Not Reported |
| Polyimide | 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene | Pyromellitic dianhydride (PMDA) | >490 | >500 | >270 | Not Reported |
| Copolyimide | 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene and 3,5-diamino benzoic acid (DABA) | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >450 | Not Reported | >260 | >50 at 800°C |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is conducted to determine the thermal stability and decomposition characteristics of the polymers.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
Data Acquisition: The instrument records the sample's weight as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition, the temperatures for specific weight losses (Td5%, Td10%), and the final char yield.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is employed to identify thermal transitions such as the glass transition temperature (Tg).
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Analysis Conditions: The sample and reference pans are heated and cooled at a controlled rate (e.g., 10 or 20 °C/min) over a specified temperature range. Multiple heating and cooling cycles are often performed to erase the sample's prior thermal history. The data from the second heating scan is typically used to determine the Tg.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The glass transition is observed as a step change in the baseline of the DSC thermogram.
Experimental Workflow and Polymer Characterization
The general process for synthesizing and characterizing these polymers is outlined below. This involves the synthesis of the polymer from its respective monomers, followed by purification and subsequent thermal analysis to determine its stability and transition temperatures.
Caption: General workflow for the synthesis and thermal characterization of polymers.
Discussion and Conclusion
The position of the bulky tert-butyl groups on the aniline ring is expected to have a significant impact on the resulting polymer's properties. Meta-substitution (e.g., from 3,5-di-tert-butylaniline) often leads to more amorphous polymers with enhanced solubility and lower glass transition temperatures compared to their para-substituted counterparts, which tend to form more ordered, rigid-rod like structures. This increased rigidity in para-linked polymers generally translates to higher thermal stability.
The available data, although not from a direct comparative study, supports the general trend of high thermal stability for aromatic polyamides and polyimides containing di-tert-butyl groups. The polyimide derived from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene and PMDA exhibits a very high decomposition temperature, exceeding 500 °C for 10% weight loss. Similarly, the polyamide from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene shows good thermal stability with a Td5% of approximately 460 °C.
The Role of Steric Hindrance: A Comparative Guide to 2,4-Di-tert-butylaniline and Other Bulky Anilines in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex chemical syntheses. Among the vast array of available building blocks, sterically hindered anilines play a crucial role, particularly as ligands in transition metal-catalyzed cross-coupling reactions and as synthons for complex molecular architectures. This guide provides a comprehensive benchmark of 2,4-di-tert-butylaniline against other commonly employed bulky anilines, offering a comparative analysis of their performance supported by experimental data.
The unique steric and electronic properties imparted by bulky substituents on the aniline scaffold significantly influence reaction outcomes, including yield, selectivity, and catalyst efficiency. This comparison focuses on the practical application of these anilines in key synthetic transformations, providing a valuable resource for reaction optimization and catalyst system selection.
Performance in Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. The choice of amine or aniline ligand is critical to the success of this reaction, particularly when coupling challenging substrates such as aryl chlorides. The steric bulk of the aniline can have a profound impact on the rate of reaction and the product yield.
While direct head-to-head comparative studies benchmarking this compound against a wide range of other bulky anilines under identical conditions are not extensively documented in a single source, analysis of the available literature provides valuable insights into their relative performance. Steric hindrance is a key factor influencing the efficacy of these anilines in cross-coupling reactions. For instance, in certain nickel-catalyzed cross-coupling reactions, highly hindered anilines such as 2,6-di-tert-butylaniline have been found to be too sterically encumbered to participate effectively in the reaction.
The following table summarizes representative data for the performance of various bulky anilines in palladium-catalyzed C-N cross-coupling reactions, highlighting the influence of steric hindrance on reaction yields. It is important to note that yields are highly dependent on the specific substrates, ligands, and reaction conditions employed.
| Aniline Derivative | Aryl Halide | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diisopropylaniline | 2-Chloro-1,3,5-triisopropylbenzene | - | Pd(OAc)₂ / P,N-Ligand | Toluene/Hexane | - | - | High | [1] |
| Aniline | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | Toluene | reflux | 16 | 65 | |
| Substituted Anilines | 2,4-Dichloropyridine | - | Pd(OAc)₂ / XPhos | - | - | - | Good to Excellent | [2] |
| Various Anilines | Cyclic Iodonium Salt | - | Pd(OAc)₂ / Xantphos | p-xylene | 125 | 2-4 | up to 71 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Buchwald-Hartwig amination, a key reaction where bulky anilines are often employed.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a generalized method and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the aryl chloride and the aniline derivative to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The steric and electronic properties of bulky anilines play a critical role in the efficiency of the Buchwald-Hartwig amination catalytic cycle. The bulky substituents can influence the rates of oxidative addition and reductive elimination, the key steps in the formation of the C-N bond.
Below is a diagram illustrating the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[5][6] This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[5][6] The crucial C-N bond-forming step is the reductive elimination from this complex, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[5][6] The steric bulk of the aniline and any ancillary ligands on the palladium catalyst are critical in promoting this final reductive elimination step and preventing undesired side reactions.[5][6]
Conclusion
This compound and other sterically hindered anilines are indispensable tools in modern organic synthesis. Their bulky nature provides unique steric and electronic properties that can be harnessed to control reactivity and selectivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons across a broad spectrum of reactions remain an area for further investigation, the available data clearly demonstrates the profound influence of steric hindrance on the performance of these valuable synthetic intermediates. The choice of a specific bulky aniline will ultimately depend on the specific substrates and desired outcome of the reaction, with careful consideration of the steric and electronic demands of the catalytic system.
References
- 1. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Proper Disposal of 2,4-Di-tert-butylaniline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Di-tert-butylaniline is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this chemical, in line with established safety protocols. Adherence to these steps will help mitigate risks associated with its hazardous properties, which include potential skin and eye irritation, as well as toxicity.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1][2][3]
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA's 29 CFR 1910.133).[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste. Do not dispose of this chemical into drains or the environment.[1][2]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[4]
-
Ensure the container is tightly closed to prevent leaks or spills.[1][3]
-
-
Contaminated Materials:
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Store the sealed waste container in a designated hazardous waste accumulation area until it is ready for pickup by a licensed disposal facility.
-
-
Professional Disposal:
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For spills, sweep up the material and place it into a suitable, closed container for disposal.[1] For liquid spills, use an inert absorbent material.[4]
-
Decontamination: Wash the affected area thoroughly once the material has been removed.
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation persists, seek medical attention.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
-
Disposal Workflow
Caption: Workflow for the safe collection and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
